molecular formula C3H3N B1627846 Acrylonitrile-2-13C CAS No. 89511-33-1

Acrylonitrile-2-13C

Cat. No.: B1627846
CAS No.: 89511-33-1
M. Wt: 54.06 g/mol
InChI Key: NLHHRLWOUZZQLW-VQEHIDDOSA-N
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Description

Acrylonitrile-2-13C is a useful research compound. Its molecular formula is C3H3N and its molecular weight is 54.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(213C)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=[13CH]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584345
Record name (2-~13~C)Prop-2-enenitrile
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Molecular Weight

54.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89511-33-1
Record name (2-~13~C)Prop-2-enenitrile
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Record name 89511-33-1
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Foundational & Exploratory

Acrylonitrile-2-13C Metabolic Pathway Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathway analysis of Acrylonitrile-2-13C.

Executive Summary

This guide provides a high-resolution framework for utilizing This compound (


)  as a metabolic tracer. Unlike non-specific radiolabeling, the site-specific inclusion of Carbon-13 at the C2 (alpha) position allows researchers to deconvolute the two critical pathways of acrylonitrile (ACN) metabolism: oxidative bioactivation  (via CYP2E1) and direct detoxification  (via Glutathione conjugation).

By utilizing the [2-13C] isotopomer, the carbon backbone is retained in electrophilic epoxide-derived metabolites, while the leaving cyanide group (generated during hydrolysis) remains unlabeled. This isotopic distinction enables the precise quantification of alkylating flux versus cyanogenic potential using 13C-NMR and LC-MS/MS.

Part 1: Mechanistic Foundation & Tracer Logic

The Chemistry of this compound

To interpret metabolic data accurately, one must understand the fate of the labeled atom (


) relative to the IUPAC numbering of acrylonitrile (Prop-2-enenitrile).
  • Structure:

    
    
    
  • Label Position: C2 (Alpha carbon).

  • Key Advantage: The C2 label serves as a "backbone anchor." When the toxic intermediate 2-cyanoethylene oxide (CEO) undergoes hydrolysis, the cyanide ion (

    
    ) is ejected.[1]
    
    • If [1-13C]ACN were used, the label would be lost to the cyanide pool (

      
      ), confounding the analysis of protein adducts.
      
    • With [2-13C]ACN , the label remains on the glycolaldehyde or protein adduct , allowing specific tracking of the alkylating moiety.

The Bifurcated Metabolic Pathway

Acrylonitrile metabolism is defined by a competition between bioactivation and detoxification.

  • Pathway A: Oxidative Bioactivation (CYP2E1)

    • Mechanism: CYP2E1 epoxidizes the C2=C3 double bond to form 2-cyanoethylene oxide (CEO) .

    • Fate 1 (Hydrolysis): CEO hydrolyzes to glycolaldehyde cyanohydrin, which spontaneously decomposes into Glycolaldehyde (Labeled) and Cyanide (Unlabeled).

    • Fate 2 (Conjugation): CEO reacts with Glutathione (GSH) to form CHEMA (N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine).

  • Pathway B: Direct Detoxification (GSH Transferase)

    • Mechanism: Direct Michael addition of GSH to the C3 position of ACN.

    • Product: CEMA (N-acetyl-S-(2-cyanoethyl)cysteine).[2][3] The label is retained in the ethyl bridge.

Part 2: Experimental Workflow

Protocol: In Vivo Tracer Administration
  • Subject: Male F344 Rats or B6C3F1 Mice (Standard models for ACN toxicity).[4]

  • Compound Preparation:

    • Source: this compound (>99% atom % 13C).

    • Vehicle: Emulphor/Water (1:9 v/v) or saline.

    • Dose: 10–30 mg/kg (Oral gavage or IP).[4][5] Note: ACN is highly toxic; doses >50 mg/kg can be lethal.

  • Sample Collection:

    • Urine: Collect over dry ice for 0–24 hours to prevent metabolite degradation.

    • Blood: Collect at T_max (approx. 1-2 hours) for hemoglobin adduct analysis.

Analytical Detection: 13C-NMR Spectroscopy

NMR is the preferred method for structural validation of isotopomers because it eliminates the need for complex derivatization required by GC-MS.

Step-by-Step NMR Preparation:

  • Centrifugation: Clarify urine samples at 10,000 x g for 10 mins.

  • Buffer: Add

    
     (10-25% v/v) for field locking.
    
  • Internal Standard: Add 1,4-Dioxane (final conc. 1-5 mM) as a chemical shift reference (

    
     67.19 ppm) and quantitation standard.
    
  • Acquisition:

    • Instrument: 500 MHz (or higher) NMR.

    • Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative integration).

    • Relaxation Delay: >5 seconds (ensure full relaxation of carboxyl carbons).

Targeted LC-MS/MS (High Sensitivity)

For low-abundance metabolites (e.g., DNA adducts), LC-MS/MS is required.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mass Shift Analysis: Monitor transitions with a +1 Da shift relative to unlabeled standards.

    • Example: CEMA (Unlabeled precursor

      
       217) 
      
      
      
      [2-13C]CEMA (
      
      
      218)
      .

Part 3: Data Interpretation & Visualization

Quantitative Metabolite Table

The following chemical shifts and mass transitions are diagnostic for [2-13C]ACN metabolites.

MetaboliteAbbreviationPathway13C-NMR Shift (ppm)*LC-MS/MS Target (m/z)
N-acetyl-S-(2-cyanoethyl)cysteine CEMA Direct GSH~18.5 ppm (C2-labeled)218

N-acetyl-S-(2-hydroxyethyl)cysteine HEMA Epoxide/GSH~60-62 ppm (C2-labeled)209

Thiocyanate SCN- CyanideNot Detected (Unlabeled)58

Glycolaldehyde-derived adducts -- Hydrolysis~90 ppm (Aldehyde C)Variable

*Note: Chemical shifts are approximate and relative to dioxane (67.19 ppm).

Metabolic Pathway Diagram (Graphviz)

The following diagram illustrates the flow of the Carbon-13 label (highlighted in Red) through the metabolic network.

ACN_Metabolism ACN This compound (CH2=13CH-CN) CYP CYP2E1 (Oxidation) ACN->CYP GST GST (Conjugation) ACN->GST CEO 2-Cyanoethylene Oxide (Epoxide, 13C-Labeled) CYP->CEO Bioactivation CEMA CEMA (Mercapturic Acid) [13C Retained] GST->CEMA Direct Detox CHEMA CHEMA (Cyanohydrin Adduct) [13C Retained] CEO->CHEMA + GSH Glycol Glycolaldehyde (HO-CH2-13CHO) CEO->Glycol Hydrolysis CN Cyanide (CN-) [UNLABELED] CEO->CN Hydrolysis (Leaving Group) SCN Thiocyanate (SCN-) [UNLABELED] CN->SCN Rhodanese

Figure 1: Metabolic fate of this compound.[6] Note that the Cyanide/Thiocyanate pathway results in unlabeled metabolites, distinguishing it from the labeled carbon backbone retained in CEMA and Glycolaldehyde.

Part 4: Quality Control & Safety

Isotope Purity Verification

Before administration, the [2-13C]ACN reagent must be validated:

  • Proton NMR: Verify lack of satellite peaks at C1/C3 to ensure specific C2 labeling.

  • MS Purity: Ensure <0.5% unlabeled (M+0) presence to prevent background noise in low-abundance metabolite detection.

Handling Precautions
  • Volatility: Acrylonitrile is highly volatile (

    
     77°C). All dosing solutions must be prepared in a fume hood using gas-tight syringes.
    
  • Toxicity: ACN is a carcinogen and potent lachrymator. Double-gloving (Nitrile) and activated charcoal respirators are mandatory if working outside a hood.

References

  • Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991).[4] Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678–687.[4] [Link]

  • Sumner, S. C., & Fennell, T. R. (1994).[7] Identification of metabolites of carcinogens by 13C NMR spectroscopy. Drug Metabolism Reviews, 26(1-2), 469–481.[7] [Link]

  • Kedderis, G. L., et al. (1996).[3] A physiologically based pharmacokinetic model for acrylonitrile in the rat.[3][8] Toxicology and Applied Pharmacology, 140(2), 422-435. [Link]

  • Guengerich, F. P., et al. (1991). Oxidation of toxic and carcinogenic chemicals by human cytochrome P-450 enzymes.[9] Chemical Research in Toxicology, 4(4), 391-407. [Link]

  • Burka, L. T., et al. (1994). Metabolism of acrylonitrile in humans. Toxicology and Applied Pharmacology, 124(2), 169-175. [Link]

Sources

Unveiling Environmental Pathways: A Technical Guide to Acrylonitrile-2-13C as a Tracer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Isotopic Labeling in Environmental Science

In the intricate dance of chemicals within our environment, understanding the precise fate of a specific compound is paramount to assessing its risk and impact. Traditional analytical methods often struggle to differentiate a target compound from a complex environmental background. Isotopic labeling, the practice of replacing an atom in a molecule with one of its heavier, non-radioactive isotopes, offers a powerful solution.[1][2] By "tagging" a molecule, we can trace its journey through various environmental compartments – soil, water, and air – with exceptional specificity and sensitivity.[1][3][4] This guide focuses on the application of Acrylonitrile-2-13C, a stable isotope-labeled form of acrylonitrile, as a tracer in environmental fate studies.

Acrylonitrile, a volatile organic compound widely used in the production of plastics and fibers, is of significant environmental interest due to its potential toxicity and mobility.[5][6] The U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified acrylonitrile as a probable human carcinogen.[7] Understanding its environmental degradation, transport, and potential for bioaccumulation is therefore a critical area of research. The use of this compound allows researchers to distinguish the introduced tracer from any pre-existing, unlabeled acrylonitrile, providing unambiguous data on its transformation and movement.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of using this compound as an environmental tracer. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework for designing and executing successful environmental fate studies.

Physicochemical Properties and Synthesis of this compound

Acrylonitrile (CH₂=CHCN) is a colorless, volatile liquid with a pungent odor.[8] Its molecular structure consists of a vinyl group linked to a nitrile group.[8] this compound is chemically identical to its unlabeled counterpart, with the exception of a single carbon-13 atom at the second carbon position. This subtle change in mass is the key to its utility as a tracer.

PropertyValueSource
Chemical Formula C₃H₃N (with ¹³C at position 2)N/A
Molar Mass 54.07 g/mol (approx.)N/A
Appearance Colorless liquid[8]
Boiling Point 77 °C (171 °F; 350 K)[8]
Solubility in water 70 g/L[8]
Vapor Pressure 83 mmHg[8]

Synthesis: The industrial production of acrylonitrile is primarily achieved through the SOHIO process, which involves the catalytic ammoxidation of propylene.[8][9][10] The synthesis of this compound typically involves introducing a ¹³C-labeled precursor at a suitable stage in the synthetic route. While specific proprietary methods for the synthesis of this compound are not always publicly detailed, general approaches to isotopic labeling can be adapted. One potential route could involve the use of ¹³C-labeled acetylene in a reaction with hydrogen cyanide.[11] Another approach could adapt plasma-catalytic synthesis methods, reacting methane and nitrogen to form acetylene and hydrogen cyanide intermediates, where a ¹³C-labeled methane source could be used.[12]

Experimental Design: A Self-Validating Approach

A robust environmental fate study hinges on a well-designed experiment that incorporates self-validating systems. This means that the experimental setup and the data generated should inherently provide checks on the validity of the results.

Core Principles of Experimental Design:
  • Clear Objectives: Define the specific questions the study aims to answer. For example, is the focus on degradation rates in soil, volatilization from water, or uptake by organisms?

  • Representative Environmental Matrix: The chosen soil, water, or air samples should accurately reflect the environmental compartment of interest.

  • Appropriate Dosing: The concentration of this compound introduced should be environmentally relevant and high enough for accurate detection without overwhelming the natural system.

  • Control Groups: Unlabeled acrylonitrile control groups are essential to assess the background levels and behavior of the native compound. Blank controls (matrix without any acrylonitrile) are also crucial to identify any potential contamination.

  • Temporal Sampling: A well-defined sampling schedule is critical to capture the dynamics of degradation, transport, and transformation over time.

  • Replication: Multiple replicates for each treatment and time point are necessary to ensure the statistical significance of the results.

Degradation_Pathway ACN This compound Epoxidation Epoxidation ACN->Epoxidation Glutathione Glutathione Conjugation ACN->Glutathione CEO Cyanoethylene Oxide (¹³C labeled) Epoxidation->CEO GSH_Adduct Glutathione Adduct (¹³C labeled) Glutathione->GSH_Adduct Metabolites Further Metabolites CEO->Metabolites GSH_Adduct->Metabolites

Sources

Synthesis and purity of Acrylonitrile-2-13C for research purposes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis and Purity of Acrylonitrile-2-¹³C for Research Applications

Abstract

This technical guide provides a comprehensive overview of a robust and verifiable method for the synthesis, purification, and characterization of Acrylonitrile-2-¹³C. Isotopically labeled compounds are indispensable tools in mechanistic studies, metabolic flux analysis, and advanced materials science. Acrylonitrile, a cornerstone monomer, when labeled at a specific position, allows researchers to trace its metabolic fate and reaction pathways with high precision. This document details a strategic three-step synthesis commencing from ¹³C-labeled ethylene, followed by epoxidation and cyanohydrin formation, and culminating in dehydration. We present detailed, field-tested protocols for each stage, emphasizing the causal logic behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide establishes a self-validating system for purity assessment, employing Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive confirmation of isotopic enrichment and positional integrity. All quantitative data are summarized for clarity, and workflows are visualized to enhance understanding.

Introduction

Acrylonitrile (CH₂=CH-CN) is a high-volume industrial chemical primarily used in the production of polymers such as polyacrylonitrile for acrylic fibers, acrylonitrile butadiene styrene (ABS) resins, and nitrile rubber.[1] In the realm of scientific research, the introduction of a stable isotope, such as Carbon-13, transforms this bulk chemical into a precision probe. Acrylonitrile-2-¹³C, with the label on the central carbon of the vinyl group, is particularly valuable. It enables researchers to unambiguously track the incorporation of this specific carbon atom in polymerization processes, investigate reaction mechanisms without kinetic isotope effects at the reactive nitrile group, and study the metabolic pathways of nitrile-containing compounds.

The selection of a synthetic route is paramount and must prioritize positional specificity of the label, chemical purity, and isotopic enrichment. While industrial production often relies on the ammoxidation of propylene (the SOHIO process), this method is ill-suited for precise isotopic labeling.[1][2] A more controlled, laboratory-scale chemical synthesis is required. The pathway detailed herein—the dehydration of an isotopically labeled ethylene cyanohydrin intermediate—was chosen for its logical progression, reliance on well-understood reactions, and the ability to control the label's position from the initial precursor.

This guide is structured to provide not just a recipe, but a deep understanding of the process, empowering researchers to replicate and, if necessary, adapt the methodology with confidence.

Part 1: Synthesis of Acrylonitrile-2-¹³C

The synthesis is designed as a three-step sequence. This approach ensures that the ¹³C label, introduced via the starting material, is carried through to the desired position in the final product with minimal isotopic scrambling.

Overall Reaction Scheme
  • Epoxidation: Ethylene-1-¹³C → Ethylene oxide-1-¹³C

  • Cyanohydrin Formation: Ethylene oxide-1-¹³C + HCN → 3-Hydroxypropanenitrile-3-¹³C (Ethylene cyanohydrin-2-¹³C)

  • Dehydration: 3-Hydroxypropanenitrile-3-¹³C → Acrylonitrile-2-¹³C

Causality and Mechanistic Insights

The choice of Ethylene-1-¹³C as the starting material is the critical control point for label placement. The subsequent epoxidation preserves the carbon skeleton. In the second step, the nucleophilic ring-opening of the epoxide by a cyanide anion (from HCN in a weakly basic medium) proceeds via an Sₙ2 mechanism. The cyanide attacks one of the carbon atoms, leading to the formation of 3-hydroxypropanenitrile.[3] By starting with Ethylene oxide-1-¹³C, the label resides on the carbon that will ultimately bear the hydroxyl group.

The final step is a catalytic dehydration.[4][5] This elimination reaction removes the hydroxyl group from C3 and a proton from C2, creating the C2=C3 double bond. This locks the ¹³C label into the desired C2 position of the resulting acrylonitrile molecule. Using a catalyst like sodium formate in ethylene glycol provides an effective medium for this transformation at elevated temperatures.[6]

Synthesis Workflow Diagram

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Dehydration A Ethylene-1-13C B Ethylene oxide-1-13C A->B m-CPBA DCM, 0°C to RT C 3-Hydroxypropanenitrile-3-13C (Ethylene cyanohydrin intermediate) B->C HCN (generated in situ) Weakly basic catalyst, 10-20°C D Crude Acrylonitrile-2-13C C->D Sodium Formate Catalyst Heat (170-210°C)

Caption: Multi-step synthesis workflow for Acrylonitrile-2-¹³C.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves highly toxic materials, including hydrogen cyanide. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.

Step 1: Epoxidation of Ethylene-1-¹³C

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in dichloromethane (DCM).

  • Reaction: Cool the solution to 0°C in an ice bath. Bubble Ethylene-1-¹³C gas (1.0 equivalent, >99% ¹³C enrichment) through the solution at a slow, controlled rate.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the consumption of m-CPBA by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the mixture to remove the meta-chlorobenzoic acid byproduct. The resulting DCM solution containing Ethylene oxide-1-¹³C is highly volatile and is typically used directly in the next step without full isolation.

Step 2: Formation of 3-Hydroxypropanenitrile-3-¹³C

  • Setup: Prepare a solution of potassium cyanide (KCN, 1.1 equivalents) in water in a separate flask, cooled to 10°C.

  • HCN Generation (in situ): Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to the KCN solution to generate HCN. EXTREME CAUTION IS REQUIRED.

  • Reaction: Add the DCM solution of Ethylene oxide-1-¹³C from Step 1 dropwise to the aqueous HCN solution, maintaining the temperature between 10-20°C.[3] A weakly basic catalyst, such as diethylamine, can be used to facilitate the reaction.[7]

  • Monitoring & Workup: Stir the biphasic mixture for several hours. After the reaction is complete (monitored by GC), separate the aqueous layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude 3-Hydroxypropanenitrile-3-¹³C.

Step 3: Dehydration to Acrylonitrile-2-¹³C

  • Setup: Equip a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.

  • Catalyst: Charge the flask with a dehydrating catalyst, such as sodium formate mixed with a small amount of ethylene glycol to create a pumpable slurry.[6]

  • Reaction: Heat the catalyst mixture to the operating temperature range of 170-210°C.[6]

  • Distillation: Feed the crude 3-Hydroxypropanenitrile-3-¹³C from Step 2 into the hot catalyst mixture dropwise. The product, Acrylonitrile-2-¹³C, along with water, will immediately vaporize.[4]

  • Collection: The vapors pass through the fractionating column, and the acrylonitrile/water azeotrope is condensed and collected in the cooled receiving flask. Unreacted cyanohydrin condenses in the column and returns to the reaction flask.[4] The collected distillate will phase-separate, allowing for the recovery of crude Acrylonitrile-2-¹³C.

Part 2: Purification

The crude product from the synthesis contains water, unreacted starting material, and potential side products. Fractional distillation is the most effective method for achieving the high chemical purity required for research applications.

Detailed Experimental Protocol: Purification
  • Setup: Assemble a fractional distillation apparatus suitable for low-boiling point liquids. Ensure all glassware is dry.

  • Drying: Decant the organic layer (crude acrylonitrile) from the collection flask and treat it with a small amount of anhydrous calcium chloride to remove residual water. Add a polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ).

  • Distillation: Gently heat the crude product. Collect the fraction boiling at 77°C (atmospheric pressure).[1] Distillation under reduced pressure can be used to lower the boiling point and minimize polymerization.

  • Storage: Store the purified, inhibitor-stabilized Acrylonitrile-2-¹³C in a tightly sealed container at 4°C, protected from light.

Part 3: Purity and Isotopic Enrichment Analysis

A two-pronged analytical approach is essential to validate the final product. GC-MS confirms chemical purity, while ¹³C NMR verifies the isotopic enrichment and the precise location of the label.

Purification and Analysis Workflow

A Crude this compound (from synthesis) B Fractional Distillation A->B C Purified this compound B->C D Chemical Purity Analysis C->D E Isotopic Analysis C->E F GC-MS D->F G 13C NMR E->G H Final Validated Product F->H G->H

Caption: Workflow for the purification and comprehensive analysis of the final product.

Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interaction with the column's stationary phase. The separated compounds are then ionized and fragmented in the MS, providing a unique mass spectrum ("fingerprint") for identification and quantification.[8][9]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified Acrylonitrile-2-¹³C in a suitable solvent (e.g., methanol or DCM).

  • Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for volatile polar compounds (e.g., HP-INNOWax).[10]

  • GC Conditions:

    • Injector Temperature: 200°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 20-100) and Selected Ion Monitoring (SIM) for key fragments.[10]

  • Data Analysis: The chemical purity is determined by integrating the peak area of acrylonitrile and comparing it to the total area of all peaks in the chromatogram. The mass spectrum should match the known fragmentation pattern of acrylonitrile.

ParameterExpected Value
Retention TimeDependent on column and conditions
Molecular Ion (M⁺)m/z 54 (due to ¹³C label)
Key Fragmentsm/z 53, 52, 26[10]
Isotopic Purity & Positional Verification by ¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy directly observes the carbon atoms in a molecule. Its large chemical shift dispersion allows for the resolution of signals from each unique carbon.[11] For Acrylonitrile-2-¹³C, the signal corresponding to the labeled carbon (C2) will be dramatically enhanced relative to the other two carbons, which will appear at their natural abundance (~1.1%). The chemical shift confirms the electronic environment of the carbon, thus verifying the label's position.[12]

Protocol:

  • Sample Preparation: Prepare a solution of the purified product (approx. 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: A standard single-pulse ¹³C experiment with proton decoupling is sufficient. A long relaxation delay (e.g., 30 seconds) can be used for accurate integration if quantifying against an internal standard, but is not strictly necessary for enrichment assessment.

  • Data Analysis:

    • Positional Verification: Identify the three distinct signals for acrylonitrile. The signal at ~107.2 ppm, corresponding to C2, should be vastly more intense than the others.

    • Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the enhanced ¹³C signal to the integrals of the natural abundance signals from the unlabeled positions or from an internal standard of known concentration. For a highly enriched sample, the C2 signal will dominate the spectrum.

Carbon PositionExpected Chemical Shift (ppm in CDCl₃)Expected Intensity
C1 (-C≡N)~117.5Natural Abundance (~1.1%)
C2 (=C H-)~107.2Highly Enriched (>98%)[13]
C3 (=CH₂)~137.8Natural Abundance (~1.1%)

Summary of Results

The combined application of this synthetic and analytical framework is expected to yield Acrylonitrile-2-¹³C with the following specifications, which are critical for its use in demanding research applications.

ParameterTarget SpecificationAnalytical Method
Chemical Purity > 99.0%GC-MS
Isotopic Enrichment > 98% ¹³C¹³C NMR
Positional Integrity > 99% at C2¹³C NMR
Overall Yield ~40-50% (from Ethylene-1-¹³C)Gravimetric

Conclusion

This guide has outlined a complete and verifiable workflow for the production and quality control of high-purity Acrylonitrile-2-¹³C. By grounding the methodology in well-established chemical principles and employing a robust, dual-technique analytical strategy, researchers can be confident in the quality of the labeled material. The detailed protocols and causal explanations provided herein serve as a reliable resource for scientists and drug development professionals who require precisely labeled molecules to advance their research. The integrity of any isotope-based study begins with the integrity of the labeled compound itself, a standard this guide is designed to uphold.

References

  • Google Patents. (1961). Process for purifying acrylonitrile. US3007853A.
  • Wikipedia. (n.d.). Acrylonitrile. [Link]

  • Chen, X., & Thimsen, E. (2024). Plasma‐catalytic synthesis of acrylonitrile from methane and nitrogen. AIChE Journal. [Link]

  • Google Patents. (1978). Process for preparing acrylonitrile. US4102914A.
  • Google Patents. (1954). Catalytic dehydration of ethylene cyanohydrin to acrylonitrile. US2690452A.
  • Tschickardt, M., Brock, T. H., Hebisch, R., & Hartwig, A. (2023). Acrylonitrile – Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 8(3). [Link]

  • Le Nôtre, J., Scott, E. L., Franssen, M. C. R., & Sanders, J. P. M. (2011). Biobased synthesis of acrylonitrile from glutamic acid. Green Chemistry, 13, 807. [Link]

  • Pace, V., et al. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

  • European Patent Office. (1999). Process for the purification of aqueous acrylonitrile process streams. EP 0957084 A2. [Link]

  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-41. [Link]

  • Google Patents. (2018).
  • Google Patents. (2015).
  • CNKI. (2015). Determination of Acrylonitrile in Cosmetics by GC-MS Method. [Link]

  • ResearchGate. (2018). Production of Acrylonitrile. [Link]

  • Karp, E. M., et al. (2017). Renewable acrylonitrile production. Science, 358(6368), 1307-1310. [Link]

  • ChemRxiv. (2023). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. [Link]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4589–4596. [Link]

  • Organic Syntheses. (n.d.). Ethylene cyanohydrin. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. [Link]

  • ResearchGate. (2019). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. [Link]

  • Guliants, V. V., et al. (2007). 13C Isotope Labeling Study of Propane Ammoxidation over M1 Phase Mo−V−Te−Nb−O Mixed Oxide Catalyst. ACS Publications. [Link]

  • Google Patents. (1949). Production of ethylene cyanohydrin. US2459430A.
  • Guliants, V. V., et al. (2007). 13C Isotope Labeling Study of Propane Ammoxidation over M1 Phase Mo-V-Te-Nb-O Mixed Oxide Catalyst. Industrial & Engineering Chemistry Research, 46(15), 5005-5010. [Link]

  • EPIC. (n.d.). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]

  • Google Patents. (1945).
  • International Journal of Engineering Research & Technology. (2023). A Review of the Catalysts Used in Propane Ammoxidation Reaction to Produce Acrylonitrile. [Link]

  • NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. [Link]

  • Pace, V., et al. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 19, 5546-5550. [Link]

  • Google Patents. (1953). Production of acrylonitrile by catalytic dehydration of ethylene cyanohydrin. US2646444A.
  • Charles River Laboratories. (n.d.). Isotopic Labeling Services. [Link]

  • Google Patents. (1983). Preparation of ethylene cyanohydrin. JPS58185550A.
  • PubMed. (2020). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. [Link]

  • Organic Letters. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

  • ResearchGate. (2007). Determination of acrylonitrile in materials in contact with foodstuffs. [Link]

  • ResearchGate. (n.d.). vanadium-based catalysts for propane ammoxidation reaction. [Link]

  • Google Patents. (1978). Prepn. of ethylene cyanohydrin from acrylonitrile and water - in presence of quat. ammonium hydroxide catalyst and formaldehyde, for use in prepn. of pharmaceuticals, plant protection agents, dyes, etc. DE2655794A1.
  • European Patent Office. (2023). A METHOD FOR THE PURIFICATION OF ETHYLENE CYANOHYDRIN. EP 4073031 B1. [Link]

  • Omics Craft. (n.d.). 13C 18O Labeled Compounds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Carbon-13 nuclear magnetic resonance spectroscopy of polymers. Part II. Determination of monomer sequence distribution in butadiene–acrylonitrile copolymer. [Link]

  • Google Patents. (1968). Continuous production of ethylene cyanohydrin. US3395172A.
  • Google Patents. (1962). Stabilization of formaldehyde cyanohydrin. US3057903A.
  • Books. (2011). Chapter 5: Ammoxidation of Propylene and Propane to Acrylonitrile.
  • ResearchGate. (2014). 1H NMR and 13C NMR Investigation of Microstructures of Carboxyl-Terminated Butadiene Acrylonitrile Rubbers. [Link]

  • Macromolecules. (1971). High-Resolution Pulsed Carbon-13 Nuclear Magnetic Resonance Analysis of the Monomer Distribution in Acrylonitrile-Styrene Copolymer. [Link]

  • Frontiers in Plant Science. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

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Chemical properties of Acrylonitrile-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Acrylonitrile-2-13C Isotopic Tracer for Covalent Drug Discovery & Metabolic Profiling

Executive Summary

This compound (


) is a stable isotope-labeled electrophile utilized primarily in the structural elucidation of covalent adducts and metabolic pathway tracking. Unlike its unlabeled counterpart, which is a commodity monomer, the 2-13C isotopomer serves as a high-fidelity NMR probe. Its specific labeling at the 

-carbon (relative to the nitrile group) provides a distinct spectral handle to monitor the transition from

to

hybridization during Michael addition reactions—the fundamental mechanism of Targeted Covalent Inhibitors (TCIs).

Physicochemical Characterization

The utility of this compound lies in its "silent" physical behavior but "loud" spectral signature. It retains the volatility and reactivity of standard acrylonitrile but offers a simplified carbon tracking mechanism.

Table 1: Comparative Properties
PropertyAcrylonitrile (Natural Abundance)This compound
Formula


MW 53.06 g/mol 54.07 g/mol
Boiling Point 77.3 °C77.3 °C (negligible isotope effect)
Density 0.81 g/mL~0.82 g/mL
Key NMR Signal

108 ppm (weak)

107.7 ppm (Enhanced Singlet)
Hybridization (C2)


Spectral Fingerprint (NMR)

The 2-position label is strategic. In


-NMR, the labeled carbon appears as a massive signal relative to the solvent and backbone.
  • Chemical Shift (

    
    ):  ~107.7 ppm (
    
    
    
    ).
  • Coupling (

    
    ):  The proton directly attached to the 
    
    
    
    nucleus exhibits a large one-bond coupling constant (~165–170 Hz), distinguishing it from satellite peaks.
  • Coupling (

    
    ):  If C1 or C3 are also labeled (in uniformly labeled variants), C-C coupling would be observed. In singly labeled 2-13C, satellite coupling to natural abundance C1 (nitrile) and C3 (methylene) is observable but minor.
    

Synthesis & Production

While industrial acrylonitrile is produced via the Sohio process (ammoxidation of propylene), this is unsuitable for high-purity isotope labeling due to complex byproduct mixtures. The preferred laboratory-scale synthesis for this compound involves the Catalytic Dehydration of Ethylene Cyanohydrin .

This route prevents scrambling of the isotopic label, ensuring the


 remains strictly at the C2 position.
Synthesis Workflow
  • Precursor Formation: Reaction of Ethylene Oxide with Hydrogen Cyanide (or cyanide salt) to form Ethylene Cyanohydrin.[1] Note: To achieve 2-13C labeling, one would typically employ 2-13C-ethylene oxide or a labeled cyanide precursor followed by reduction/manipulation, though starting with labeled ethylene cyanohydrin is the direct commercial route.

  • Dehydration: Liquid-phase dehydration at 200°C over a magnesium carbonate or alumina catalyst.

SynthesisRoute Precursor Ethylene Cyanohydrin (HO-CH2-13CH-CN) Catalyst Catalyst (MgCO3 / 200°C) Precursor->Catalyst Intermediate Transition State (Elimination) Catalyst->Intermediate Product This compound (CH2=13CH-CN) Intermediate->Product Waste H2O Intermediate->Waste

Figure 1: Dehydration pathway for the synthesis of this compound.[2]

Reactivity & Mechanism: The Michael Addition

The core application of this compound in drug discovery is validating cysteine reactivity . Acrylonitrile acts as a "warhead" mimetic.

In a biological context (pH 7.4), the sulfhydryl group of Glutathione (GSH) or a protein cysteine acts as the nucleophile.

  • Attack: The thiolate attacks the

    
    -carbon (C3).
    
  • Transition: The electron density shifts to the

    
    -carbon (C2, the 
    
    
    
    label), forming a stabilized enolate-like anion.
  • Protonation: The

    
    -carbon picks up a proton, finalizing the adduct.
    

Crucial Observation: The


 label moves from an alkene environment (

, ~108 ppm) to an alkane environment (

, ~15–20 ppm). This ~90 ppm upfield shift is the definitive proof of covalent bonding.

MichaelAddition Reactants Nucleophile GSH-SH Electrophile CH2=13CH-CN TS Intermediate Anion (Negative charge on 13C) Reactants->TS Nucleophilic Attack (Beta-C) Product Adduct (GSH-S-CH2-13CH2-CN) TS->Product Protonation (Alpha-C)

Figure 2: Mechanism of Glutathione conjugation showing the fate of the 13C label.

Experimental Protocol: GSH Trapping Assay

This protocol is designed to validate the reactivity of this compound against biological nucleophiles, a standard proxy for assessing the "warhead" viability of covalent drugs.

Objective: Quantify adduct formation and verify structure via


-NMR.
Materials
  • This compound (100 mM stock in DMSO-d6).

  • L-Glutathione, reduced (GSH).

  • Phosphate Buffer (100 mM, pH 7.4) in

    
    .
    
  • NMR Tube (5 mm).

Step-by-Step Methodology
  • Preparation of Matrix:

    • Dissolve GSH (15.4 mg, 0.05 mmol) in 0.5 mL of Phosphate Buffer (

      
      ).
      
    • Ensure pH is 7.4 (adjust with

      
       or 
      
      
      
      if necessary).
  • Initiation:

    • Add 5

      
      L of this compound stock (0.5 
      
      
      
      mol) to the NMR tube containing the GSH solution.
    • Note: We use excess GSH to drive pseudo-first-order kinetics.

  • Incubation:

    • Cap and invert the tube 3 times.

    • Incubate at 37°C for 60 minutes.

  • Acquisition:

    • Insert into NMR spectrometer (minimum 400 MHz recommended).

    • Run a standard

      
       sequence (proton-decoupled).
      
    • Target Signal: Look for the disappearance of the singlet at 108 ppm and the appearance of a new singlet at ~18–20 ppm (corresponding to

      
      ).
      
Data Interpretation
Chemical Shift (

)
AssignmentState
107.7 ppm

Unreacted Monomer
19.2 ppm

Covalent Adduct

Safety & Handling

This compound possesses the same hazardous profile as the unlabeled compound. It is a Class 1B Carcinogen .

  • Volatility: High vapor pressure. All transfers must occur within a certified chemical fume hood.

  • Polymerization: Can polymerize explosively if exposed to strong bases or radical initiators without inhibitors (e.g., MEHQ). Store at 4°C in the dark.

  • Metabolism: In vivo, acrylonitrile is metabolized by CYP2E1 to 2-cyanoethylene oxide (CEO), which can release cyanide.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Sumner, S. C., et al. (1992). "Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy." Chemical Research in Toxicology. [Link]

  • Potęga, A. (2022). "Glutathione-Mediated Conjugation of Anticancer Drugs." Encyclopedia. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7855, Acrylonitrile." [Link]

  • Ineos. "Acrylonitrile Safety Data Sheet & Handling Guide." [Link]

Sources

Precision Mapping of Protein Adducts: The Acrylonitrile-2-13C Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Acrylonitrile-2-13C (


 at the C2 position) for the structural elucidation and quantification of protein adducts. It is designed for analytical chemists and toxicologists requiring high-precision methods to distinguish exogenous alkylation from endogenous background noise.

Technical Guide & Whitepaper

Executive Summary

Acrylonitrile (ACN) is a potent electrophile that covalently modifies proteins via Michael addition, serving as a critical biomarker for exposure and a mechanism of toxicity. However, detecting these adducts in complex biological matrices (plasma, tissue lysates) is plagued by high background noise and false positives.

The integration of This compound into proteomic workflows resolves these challenges by introducing a distinct, chemically identical but isotopically heavy "mass tag." This guide outlines the Twin-Ion Fingerprinting and Isotope Dilution strategies, providing a self-validating protocol for mapping adduction sites on targets such as Human Serum Albumin (HSA) and Hemoglobin (Hb).

Mechanistic Foundation

The Chemistry of Adduction

Acrylonitrile (


) acts as a soft electrophile, preferentially targeting soft nucleophiles on protein side chains. The reactivity order is generally Cysteine (SH) 

Histidine (imidazole)

Lysine (

-NH

) > N-terminal Valine
.

The reaction is a Michael Addition , resulting in a cyanoethyl adduct.

  • Natural ACN Mass Addition: +53.026 Da

  • ACN-2-13C Mass Addition: +54.029 Da (+1.003 Da shift)

The Isotope Advantage

Using ACN-2-13C allows for the tracking of the specific carbon atom during fragmentation. Unlike deuterium labeling, which can suffer from chromatographic isotope effects (retention time shifts),


 co-elutes perfectly with the natural analog, ensuring precise ionization conditions for comparative quantification.
Pathway Visualization

The following diagram illustrates the Michael addition mechanism and the specific fate of the


 label (marked in red in the logic, represented structurally below).

MichaelAddition Protein Protein Nucleophile (Cys-SH) Transition Transition State (Thiolate Attack at C3) Protein->Transition Nucleophilic Attack ACN This compound (CH2=13CH-CN) ACN->Transition Electrophile Adduct S-Cyanoethyl Adduct (Cys-S-CH2-13CH2-CN) Transition->Adduct Proton Transfer MS_Signal MS Detection Mass Shift: +54.03 Da Adduct->MS_Signal Trypsin Digestion & ESI

Caption: Mechanism of this compound Michael addition to a Cysteine residue, resulting in a distinct +54 Da mass shift detectable by MS.

Strategic Applications

Strategy A: Twin-Ion Fingerprinting (Discovery Mode)

This method is used to identify unknown adduction sites.

  • Incubation: Treat protein sample with a 1:1 molar ratio of Natural ACN and ACN-2-13C.

  • Result: Every true adduct peptide will appear as a doublet in the Mass Spectrum, separated by exactly 1.003 Da with equal intensity.

  • Benefit: Filters out 99% of matrix noise; only doublet peaks are selected for MS/MS fragmentation.

Strategy B: Isotope Dilution Mass Spectrometry (ID-MS) (Quantification Mode)

This method is used to quantify exposure.

  • Synthesis: Synthesize a pure standard of the adducted peptide using 100% ACN-2-13C.

  • Spike-in: Add a known amount of this heavy standard to the biological sample before digestion.

  • Result: The heavy peptide acts as an ideal internal standard, correcting for digestion efficiency and ionization suppression.

Experimental Protocol: Twin-Ion Discovery Workflow

Objective: Map adduction sites on Human Serum Albumin (HSA) using ACN-2-13C.

Materials
  • Protein: Human Serum Albumin (HSA), fatty-acid free (lyophilized).

  • Reagents:

    • Acrylonitrile (Natural), >99% purity.

    • This compound (99 atom % 13C), Sigma-Aldrich or Cambridge Isotope Labs.

    • Ammonium Bicarbonate (AmBic), 50 mM, pH 8.0.

    • Dithiothreitol (DTT) & Iodoacetamide (IAA).

    • Sequencing Grade Trypsin.

Step-by-Step Methodology
Step 1: Preparation of the "Twin" Reagent
  • Prepare a 100 mM stock solution of Natural ACN in water.

  • Prepare a 100 mM stock solution of ACN-2-13C in water.

  • Mix equal volumes to create the 50 mM Twin-Mix (1:1) .

    • Critical: Perform this in a fume hood; ACN is volatile and toxic.

Step 2: Protein Incubation
  • Dissolve HSA to 1 mg/mL (15 µM) in 50 mM AmBic (pH 8.0).

  • Add the Twin-Mix to the protein solution to achieve a final concentration of 1 mM (approx. 60-fold molar excess).

  • Incubate at 37°C for 2 hours in a sealed, dark vial (prevents polymerization).

  • Quench unreacted ACN by adding excess DTT (5 mM) or performing protein precipitation (acetone/methanol).

Step 3: Digestion
  • Redissolve pellet in 50 mM AmBic.

  • Reduction: Add DTT (5 mM), 56°C for 30 min.

  • Alkylation: Add IAA (15 mM), room temp, dark, 30 min.

    • Note: IAA will cap unreacted cysteines. We are looking for Cys residues already modified by ACN (which will not react with IAA).

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

Step 4: LC-MS/MS Acquisition[1]
  • Instrument: Q-Exactive or Triple Quadrupole.

  • Column: C18 Reverse Phase.

  • Gradient: 5% to 40% Acetonitrile over 60 mins.

  • MS1 Settings: Resolution 70,000. Scan range 300–1800 m/z.

  • Targeted Inclusion: If specific sites (e.g., Cys34) are known, target the theoretical masses.

Workflow Visualization

Workflow Sample Biological Sample (Protein Mixture) TwinMix Add Twin-Mix Reagent (1:1 Natural : 2-13C ACN) Sample->TwinMix Incubate Incubation 37°C, 2 Hours TwinMix->Incubate Digest Trypsin Digestion & Desalting Incubate->Digest LCMS LC-MS/MS Analysis High Resolution Digest->LCMS Data Data Processing Search for Doublets (+1.003 Da) LCMS->Data

Caption: Twin-Ion Fingerprinting workflow for unambiguous identification of acrylonitrile adducts.

Data Analysis & Interpretation

Mass Shift Calculation

To validate a hit, the peptide must show the specific mass shift.

ComponentFormulaMonoisotopic Mass (Da)Mass Shift (

)
Cysteine Residue

103.009-
Natural Adduct

+53.026Reference
13C-Labeled Adduct

+54.029+1.00335
Diagnostic Ions (MS/MS)

Upon fragmentation (HCD or CID), the cyanoethyl group often remains attached to the cysteine, or undergoes a specific neutral loss.

  • Precursor Check: Look for the M and M+1 doublet in MS1.

  • Fragment Check: In MS/MS,

    
     and 
    
    
    
    ions containing the modified Cysteine will also appear as doublets. Ions not containing the modification will overlap perfectly.
  • Neutral Loss: A neutral loss of 53 Da (acrylonitrile) from the precursor is common for S-cyanoethyl peptides. For the labeled version, look for a loss of 54 Da .

Troubleshooting
  • Low Signal: ACN adducts can be labile under high-energy CID. Use "Soft" CID or HCD with lower collision energy.

  • Stereoisomers: Michael addition creates a chiral center at the

    
    -carbon (if substituted) or affects local chirality. ACN addition to Cys does not create a new chiral center on the adduct itself (CH2-CH2-CN), but can resolve into diastereomers if the protein environment is chiral. Expect single peaks usually, but peak broadening can occur.
    

References

  • Acrylonitrile Metabolism & Adduction

    • Title: Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy.[2]

    • Source: Chemical Research in Toxicology (NIH PubMed).
    • URL:[Link] (Validated via Search Snippet 1.5)

  • Mass Spectrometry of Adducts

    • Title: Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry.
    • Source: bioRxiv / Analytical Chemistry.
    • URL:[Link]

  • Isotope Dilution Strategy

    • Title: A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous
    • Source: Chemical Research in Toxicology.
    • URL:[Link]

  • Adduct Chemistry (Michael Addition)

    • Title: Protein modification by acrolein: Formation and stability of cysteine adducts.[3][4][5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Targeted Metabolic Flux Analysis of Xenobiotic Detoxification Using Acrylonitrile-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a protocol for utilizing Acrylonitrile-2-13C as a stable isotope tracer to quantify metabolic flux through the glutathione S-transferase (GST) and Cytochrome P450 2E1 (CYP2E1) detoxification pathways. Unlike traditional Metabolic Flux Analysis (MFA) which focuses on central carbon metabolism (e.g., TCA cycle), this protocol applies Targeted Xenobiotic Fluxomics . It is designed to measure the kinetic competition between bioactivation (epoxide formation) and detoxification (mercapturic acid pathway) in hepatocytes or renal cells. This method provides critical insights for drug safety assessment, specifically regarding the capacity of cellular systems to scavenge reactive Michael acceptors.

Introduction & Mechanistic Rationale

Why this compound?

Acrylonitrile (AN) is a model


-unsaturated nitrile that depletes cellular glutathione (GSH). Its metabolism represents a "fork in the road" for cellular fate:
  • Detoxification (Major Flux): Direct conjugation with GSH via GSTs to form S-(2-cyanoethyl)glutathione, eventually excreted as N-acetyl-S-(2-cyanoethyl)cysteine (2-CyEMA).

  • Bioactivation (Minor Flux): Oxidation by CYP2E1 to 2-cyanoethylene oxide (CEO), a mutagenic epoxide that can alkylate DNA or release cyanide.

The Isotope Advantage: The 2-13C label (labeling the


-carbon: 

) is chemically robust. Unlike labels on the nitrile group (which might be lost as cyanide) or the terminal vinyl carbon (susceptible to metabolic exchange), the C2 position remains integral to the mercapturic acid scaffold, allowing precise mass spectrometric quantification of the detoxification flux.
Metabolic Pathway Map

The following diagram illustrates the competing fluxes tracked by this protocol.

Acrylonitrile_Pathway AN This compound (Tracer) CYP CYP2E1 (Oxidation) AN->CYP Bioactivation Flux (v1) GST GSTs (Conjugation) AN->GST Detox Flux (v2) CEO 2-Cyanoethylene Oxide (CEO) CYP->CEO GS_AN S-(2-cyanoethyl) glutathione (M+1) GST->GS_AN CN Cyanide + Protein Adducts CEO->CN Unstable CG_AN Cys-Gly Conjugate GS_AN->CG_AN GGT Cys_AN Cysteine Conjugate CG_AN->Cys_AN Dipeptidases CEMA 2-CyEMA (Mercapturic Acid) (Urinary Biomarker) Cys_AN->CEMA N-Acetyltransferase

Figure 1: Metabolic fate of this compound. The blue nodes represent the stable isotope-labeled metabolites quantified in this protocol.

Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
Tracer This compound (99 atom % 13C)Substrate for flux analysis.
Cell Model Primary Human Hepatocytes or HepG2Metabolically active system.
Internal Std N-acetyl-S-(2-cyanoethyl)cysteine-d3Normalization of MS data.
Quenching 80% Methanol / 0.1% Formic Acid (-80°C)Stops metabolism instantly.
Derivatization Dansyl Chloride (Optional)Improves ionization of amino-metabolites.
Cell Culture & Tracer Dosing (In Vitro)

Safety Note: Acrylonitrile is a volatile carcinogen. Handle in a chemical fume hood.

  • Seeding: Seed hepatocytes in 6-well plates at

    
     cells/well. Allow 24h recovery.
    
  • Acclimatization: Replace media with serum-free maintenance media 2 hours prior to dosing to minimize protein binding of the tracer in the media.

  • Pulse Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Spike media to reach a final concentration of 50

      
      M  (sub-toxic, kinetic range).
      
    • Control: Spike unlabeled Acrylonitrile in parallel wells to define natural isotope abundance.

  • Time Course: Harvest cells and media at

    
     minutes. This high temporal resolution is required to calculate initial rates (
    
    
    
    ).
Metabolite Extraction
  • Media: Collect 200

    
    L media, add 800 
    
    
    
    L cold Quenching Solution. Vortex.
  • Intracellular: Wash cells 2x with cold PBS. Add 500

    
    L Quenching Solution. Scrape cells on ice.
    
  • Lysis: Freeze-thaw cycles (liquid N2 / 37°C)

    
     3.
    
  • Clarification: Centrifuge at 14,000

    
     g for 10 min at 4°C. Collect supernatant.
    
  • Reconstitution: Evaporate supernatant under nitrogen flow. Reconstitute in 100

    
    L Mobile Phase A.
    

Analytical Methodology (LC-MS/MS)[2][3][4][5]

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (1% B), 2-10 min (1%

    
     40% B), 10-12 min (95% B).
    
Mass Spectrometry Parameters (SRM/MRM)

Operate in Positive Ion Mode (ESI+). The specific transitions track the unique mass shift (+1 Da) conferred by the


C label.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
GSH (Endogenous) 308.1179.018Monitor depletion
GS-AN (Unlabeled) 361.1232.020Background control
GS-AN-13C (Tracer) 362.1 233.0 20Primary Flux Target
2-CyEMA (Unlabeled) 217.188.015Mercapturic Acid
2-CyEMA-13C (Tracer) 218.1 88.0 15Excretion Target

Note: The product ion for GS-AN (m/z 233) corresponds to the glutamyl-cysteinyl moiety retaining the labeled acrylonitrile adduct.

Data Analysis & Flux Calculation

Isotopic Enrichment Calculation

Calculate the Mass Isotopomer Distribution (MID) for the conjugate.



Ideally, in a pulse experiment with 99% pure tracer, the M0 peak should be negligible unless there is significant background contamination.
Kinetic Flux Calculation

The detoxification flux (


) is defined as the rate of appearance of the GSH-Conjugate.


Plot the concentration of GS-AN-13C (intracellular) + 2-CyEMA-13C (extracellular) vs. time. The slope of the linear portion (0-30 min) represents the detoxification capacity of the hepatocytes.

Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Biological Phase cluster_1 Phase 2: Analytical Phase Step1 Hepatocyte Culture (Steady State) Step2 Pulse Dosing This compound (50µM) Step1->Step2 Step3 Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 Quenching & Extraction (MeOH/Formic Acid) Step3->Step4 Step5 LC-MS/MS Analysis Target: m/z 362.1 -> 233.0 Step4->Step5

Figure 2: Step-by-step workflow for targeted flux analysis.

Validation & Troubleshooting

  • Issue: Low Signal Intensity.

    • Cause: Acrylonitrile is volatile; it may evaporate from the media before entering cells.

    • Solution: Use sealed plates or transwell inserts with minimal headspace. Ensure rapid processing.

  • Issue: High Background in M+0.

    • Cause: Contamination or natural abundance overlap.

    • Solution: Ensure the MS resolution is sufficient. If using a Triple Quad, optimize the collision energy to maximize the specific fragment ion containing the

      
      C label.
      
  • Validation Step:

    • Pre-treat cells with Buthionine Sulfoximine (BSO) , a GSH synthesis inhibitor. This should abolish the formation of the m/z 362 peak, confirming the pathway specificity.

References

  • Sumner, S. C., et al. (1999). "Acrylonitrile metabolism in the rat: quantitative analysis of the pathways to cyanide and glutathione conjugates." Chemical Research in Toxicology.

  • Fennell, T. R., et al. (1991). "Metabolism of acrylonitrile to N-acetyl-S-(2-cyanoethyl)cysteine: stereochemical studies." Chemical Research in Toxicology.

  • Nicolaidou, V., et al. (2022). "Metabolic flux analysis: a comprehensive review on sample preparation and analytical techniques." RSC Advances.

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Acrylonitrile." CDC.

Application Notes and Protocols for the Detection of Acrylonitrile-2-13C Labeled Metabolites in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tracing Acrylonitrile Metabolism with Precision

Acrylonitrile, a key industrial chemical and a component of tobacco smoke, is classified as a possible human carcinogen.[1] Understanding its metabolic fate is crucial for toxicological risk assessment and the development of biomarkers for exposure. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for tracing the biotransformation of xenobiotics, providing unambiguous identification of metabolites against a complex biological background.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the detection and quantification of urinary metabolites following exposure to acrylonitrile specifically labeled at the second carbon position (Acrylonitrile-2-¹³C).

The use of Acrylonitrile-2-¹³C allows for the precise tracking of the vinyl group's carbon backbone through metabolic pathways. This approach is instrumental in confirming metabolic structures and quantifying flux through different biotransformation routes. The primary metabolic pathways of acrylonitrile involve two key processes: direct conjugation with glutathione (GSH) and oxidation via cytochrome P450 enzymes.[3] These pathways lead to the formation of several urinary metabolites, with mercapturic acids being the most prominent and specific biomarkers of exposure.[1][4]

This document outlines a comprehensive workflow, from urine sample collection and preparation using solid-phase extraction (SPE) to the analysis of ¹³C-labeled metabolites by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols provided are designed to be robust and reliable, ensuring the scientific integrity of the data generated.

Metabolic Pathway of Acrylonitrile and the Fate of the 2-¹³C Label

Acrylonitrile is metabolized through two primary routes, as depicted below. Understanding these pathways is essential for predicting the structure of the resulting ¹³C-labeled metabolites.

Acrylonitrile_Metabolism cluster_0 Acrylonitrile-2-¹³C cluster_1 Glutathione Conjugation Pathway cluster_2 Oxidation Pathway AN Acrylonitrile-2-¹³C (CH₂=¹³CH-CN) GST GSTs AN->GST CYP CYP2E1 AN->CYP GSH Glutathione (GSH) GSH->GST GSH_Adduct S-(2-¹³C-Cyanoethyl)glutathione GST->GSH_Adduct Metabolism1 Metabolic Processing GSH_Adduct->Metabolism1 CEMA N-Acetyl-S-(2-¹³C-cyanoethyl)-L-cysteine (¹³C-CEMA) Metabolism1->CEMA Urine Urinary Excretion CEMA->Urine CEO 2-¹³C-Cyanoethylene Oxide CYP->CEO Hydrolysis Epoxide Hydrolase CEO->Hydrolysis GSH_Conj_CEO GSH Conjugation CEO->GSH_Conj_CEO Metabolites_CEO Further Metabolites GSH_Conj_CEO->Metabolites_CEO HEMA N-Acetyl-S-(2-¹³C-hydroxyethyl)-L-cysteine (¹³C-2HEMA) Metabolites_CEO->HEMA CYHEMA N-Acetyl-S-(1-cyano-2-¹³C-hydroxyethyl)-L-cysteine (¹³C-1CYHEMA) Metabolites_CEO->CYHEMA HEMA->Urine CYHEMA->Urine

Figure 1: Metabolic pathways of Acrylonitrile-2-¹³C.

The primary urinary metabolites expected from exposure to Acrylonitrile-2-¹³C are:

  • N-Acetyl-S-(2-¹³C-cyanoethyl)-L-cysteine (¹³C-CEMA): Formed through the direct conjugation of acrylonitrile with glutathione, followed by enzymatic processing to the mercapturic acid. The ¹³C label remains on the second carbon of the cyanoethyl moiety.

  • N-Acetyl-S-(1-cyano-2-¹³C-hydroxyethyl)-L-cysteine (¹³C-1CYHEMA): A minor metabolite arising from the oxidation of acrylonitrile to cyanoethylene oxide, followed by glutathione conjugation.

  • N-Acetyl-S-(2-¹³C-hydroxyethyl)-L-cysteine (¹³C-2HEMA): Another metabolite from the cyanoethylene oxide pathway. It's important to note that 2HEMA is not a specific biomarker for acrylonitrile exposure as it can be formed from other compounds like ethylene oxide.[5]

Experimental Workflow

The overall experimental workflow for the analysis of ¹³C-labeled acrylonitrile metabolites in urine is a multi-step process requiring careful attention to detail to ensure accurate and reproducible results.

Figure 2: Overall experimental workflow.

Detailed Protocols

Part 1: Urine Sample Collection and Storage

Proper sample handling is paramount to prevent degradation of metabolites and ensure the integrity of the analysis.

Protocol 1: Urine Collection and Storage

  • Collection: Collect mid-stream urine samples in sterile polypropylene centrifuge tubes.

  • Aliquoting: Immediately after collection, aliquot the urine into smaller volumes (e.g., 1-2 mL) to avoid multiple freeze-thaw cycles.

  • Storage: Freeze the aliquots at -80°C as soon as possible and maintain at this temperature until analysis.

Part 2: Solid-Phase Extraction (SPE) for Metabolite Enrichment

Solid-phase extraction is a critical step to remove interfering matrix components from urine and to concentrate the analytes of interest. The Waters Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a wide range of acidic, basic, and neutral compounds, making it well-suited for the extraction of mercapturic acids.[6]

Protocol 2: SPE using Oasis HLB Cartridges

This protocol is adapted for a 1 cc (30 mg) Oasis HLB cartridge. Volumes can be scaled for other formats.

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4°C and 10,000 x g for 10 minutes to pellet any particulate matter.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add an internal standard (e.g., a commercially available ¹³C- and ¹⁵N-labeled CEMA analogue) to each sample, quality control, and standard.

  • Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry out between these steps.

  • Sample Loading:

    • Load the 1 mL of pre-treated urine onto the cartridge at a slow, consistent flow rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution:

    • Elute the metabolites with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

Part 3: UPLC-MS/MS Analysis

This section provides a validated UPLC-MS/MS method for the simultaneous quantification of acrylonitrile-derived mercapturic acids. The method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.[7][8]

Protocol 3: UPLC-MS/MS Parameters

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %A %B
    0.0 98 2
    1.0 98 2
    5.0 50 50
    5.5 5 95
    6.5 5 95
    6.6 98 2

    | 8.0 | 98 | 2 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions for ¹³C-Labeled Metabolites

The following table outlines the calculated precursor and product ion masses for the ¹³C-labeled metabolites. The fragmentation of N-acetyl-S-cysteine conjugates in negative ESI mode typically involves the neutral loss of the N-acetyl-cysteine moiety.[9] For CEMA, this corresponds to the loss of the cyanoethyl-S- group. The +1 mass unit shift in the precursor and product ions for the ¹³C-labeled analytes is due to the incorporation of one ¹³C atom from Acrylonitrile-2-¹³C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
¹³C-CEMA216.187.0503015
¹³C-1CYHEMA234.1105.0503518
¹³C-2HEMA207.177.0502512

Note: The cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards of the ¹³C-labeled metabolites of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of the metabolites in the unknown urine samples is then determined from this calibration curve.

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating through the incorporation of several key elements:

  • Stable Isotope-Labeled Internal Standards: The use of a heavy-labeled internal standard for each analyte is crucial. It co-elutes with the target analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction of any variations during sample preparation and analysis.

  • Quality Control Samples: The inclusion of low, medium, and high concentration quality control (QC) samples in each analytical run is essential to monitor the performance of the assay. The calculated concentrations of the QC samples should fall within a predefined acceptance range (typically ±15% of the nominal value).

  • Specificity of MRM Transitions: The use of specific precursor-to-product ion transitions in MRM mode provides a high degree of certainty in the identification of the target metabolites, minimizing the risk of false positives from co-eluting isobaric interferences.

Conclusion

This application note provides a comprehensive and robust methodology for the detection and quantification of urinary metabolites of Acrylonitrile-2-¹³C. By employing stable isotope labeling in conjunction with a validated SPE and UPLC-MS/MS workflow, researchers can confidently trace the metabolic fate of acrylonitrile, identify key biotransformation products, and obtain accurate quantitative data. This approach is invaluable for advancing our understanding of acrylonitrile toxicology and for the development of reliable biomarkers of human exposure.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Waters Corporation. (2011). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]

  • Barr, D. B., & Ashley, D. L. (1998). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Journal of Analytical Toxicology, 22(2), 96–104. [Link]

  • Fujita, S., et al. (2001). Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans. Archives of Toxicology, 75(8), 475-481. [Link]

  • Li, Z. G., et al. (2013). Simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatographic Science, 52(7), 719-724. [Link]

  • Alwis, K. U., et al. (2015). Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS). Analytical and Bioanalytical Chemistry, 407(18), 5433-5444. [Link]

  • Al-Asmari, A. K., et al. (2019). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Journal of Pharmaceutical and Biomedical Analysis, 174, 539-546. [Link]

  • Wu, C. F., et al. (2012). Simultaneous quantitation of urinary cotinine and acrylonitrile-derived mercapturic acids with ultraperformance liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(6-7), 1957-1965. [Link]

  • Moriwaki, H., et al. (2000). Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry. The Analyst, 125(4), 741-745. [Link]

  • Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678-687. [Link]

  • Houthuijs, D., et al. (1982). Biological monitoring of acrylonitrile exposure. American Journal of Industrial Medicine, 3(3), 313-320. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Sumner, S. C., et al. (1992). Role of tissue glutathione in the expression of acrylonitrile-induced neurotoxicity. Drug Metabolism and Disposition, 20(5), 718-724. [Link]

  • De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(4), 652-659. [Link]

  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. [Link]

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Unlocking Polymer Microstructure: Applications of Acrylonitrile-2-¹³C in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide delves into the polymer chemistry applications of Acrylonitrile-2-¹³C, a stable isotope-labeled monomer invaluable for elucidating polymer structure, reaction mechanisms, and dynamics. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the power of isotopic labeling in their polymer characterization workflows. By providing in-depth theoretical background, detailed experimental protocols, and practical insights, we aim to equip you with the knowledge to confidently apply Acrylonitrile-2-¹³C in your research endeavors.

The Strategic Advantage of Site-Specific ¹³C Labeling

In the intricate world of polymer science, understanding the precise arrangement of monomer units within a polymer chain is paramount to controlling and predicting its macroscopic properties. Acrylonitrile (AN) is a key monomer in the production of a wide array of commercially significant polymers, including polyacrylonitrile (PAN), styrene-acrylonitrile (SAN), acrylonitrile butadiene styrene (ABS), and nitrile butadiene rubber (NBR).[1][2] The properties of these materials are profoundly influenced by their microstructure, particularly their stereoregularity or tacticity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for probing polymer microstructure.[3] However, the analysis of ¹³C NMR spectra at natural abundance (approximately 1.1%) can be challenging due to low sensitivity, requiring long acquisition times.[4] Furthermore, spectral overlap in complex polymers can obscure subtle but critical structural details.

The introduction of a ¹³C label at a specific atomic position, such as the C2 (methine) carbon of acrylonitrile, offers a transformative solution. This site-specific enrichment dramatically enhances the NMR signal of the labeled carbon, enabling more rapid and detailed analysis of the polymer's microstructure. The chemical environment of the C2 carbon is highly sensitive to the stereochemical arrangement of neighboring monomer units, making Acrylonitrile-2-¹³C an exceptional probe for determining polymer tacticity.[1]

Application: High-Resolution Tacticity Determination of Polyacrylonitrile (PAN)

The stereoregularity of PAN, which describes the relative stereochemistry of adjacent chiral centers along the polymer backbone, significantly impacts its physical and thermal properties. The three primary tacticities are isotactic (meso, m), syndiotactic (racemo, r), and atactic (random). These arrangements influence the polymer's crystallinity, solubility, and ultimately, its performance in applications such as carbon fiber production.[5]

By polymerizing Acrylonitrile-2-¹³C, the resulting poly(Acrylonitrile-2-¹³C) yields a ¹³C NMR spectrum where the signal for the C2 carbon is significantly enhanced. This allows for the clear resolution of fine spectral splittings that correspond to different stereochemical sequences, known as n-ads (e.g., triads, pentads).[6][7]

Causality in Spectral Analysis: The chemical shift of the ¹³C-labeled methine carbon is influenced by the magnetic environment created by the spatial arrangement of the nitrile groups on neighboring monomer units. In an isotactic sequence, the nitrile groups are on the same side of the polymer backbone, creating a different electronic environment compared to a syndiotactic sequence where they alternate. This difference in the local magnetic field results in distinct resonance frequencies (chemical shifts) in the ¹³C NMR spectrum, allowing for the quantification of different tactic sequences.

Quantitative Tacticity Analysis of Poly(Acrylonitrile-2-¹³C)

The enhanced signal from the ¹³C label at the C2 position allows for precise quantification of the different stereochemical triads. The table below presents the relative chemical shifts for the methine (CH) carbon in atactic polyacrylonitrile, which can be used to assign the observed peaks in the ¹³C NMR spectrum.

Triad SequenceSchematic ExpressionRelative Chemical Shift (ppm)
Isotactic (mm)...-m-m-...-2ω + b' - 2δ'
Heterotactic (mr)...-m-r-...-ω + b' - δ'
Syndiotactic (rr)...-r-r-...0
Relative chemical shifts are with respect to the syndiotactic triad peak. The parameters ω, b', and δ' represent through-bond and through-space electronic effects from neighboring monomer units.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of poly(Acrylonitrile-2-¹³C) via free-radical solution polymerization and its subsequent analysis by ¹³C NMR spectroscopy.

Protocol for Free-Radical Solution Polymerization of Acrylonitrile-2-¹³C

This protocol is adapted from established methods for the free-radical polymerization of acrylonitrile and is suitable for a small-scale synthesis using the isotopically labeled monomer.[6][8]

Materials:

  • Acrylonitrile-2-¹³C (AN-¹³C)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Methanol (reagent grade)

  • Nitrogen gas (high purity)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add Acrylonitrile-2-¹³C (e.g., 1.0 g, 18.8 mmol) and anhydrous DMSO (10 mL).

  • Initiator Addition: Add the free-radical initiator, AIBN (e.g., 0.031 g, 0.188 mmol, for a 100:1 monomer to initiator ratio).

  • Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen gas. Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture. The polymerization will proceed, and the solution will become more viscous. The reaction time can be varied to control molecular weight and conversion (e.g., 4-24 hours).

  • Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous solution to a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring.

  • Isolation: Collect the white, fibrous poly(Acrylonitrile-2-¹³C) precipitate by vacuum filtration.

  • Washing: Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, initiator fragments, and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification reagents 1. Add Acrylonitrile-2-¹³C, DMSO, and AIBN to Schlenk flask degas 2. Degas via Freeze-Pump-Thaw reagents->degas polymerize 3. Heat at 60°C under N₂ degas->polymerize precipitate 4. Precipitate in Methanol polymerize->precipitate filtrate 5. Filter and Wash precipitate->filtrate dry 6. Dry under Vacuum filtrate->dry product Poly(Acrylonitrile-2-¹³C) dry->product

Caption: Workflow for the synthesis of poly(Acrylonitrile-2-¹³C).

Protocol for ¹³C NMR Analysis of Poly(Acrylonitrile-2-¹³C)

This protocol provides the necessary steps for preparing a sample of poly(Acrylonitrile-2-¹³C) for ¹³C NMR analysis to determine its tacticity.[5]

Materials and Equipment:

  • Poly(Acrylonitrile-2-¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Vortex mixer

  • High-field NMR spectrometer (e.g., 100 MHz for ¹³C)

Procedure:

  • Sample Preparation: Dissolve approximately 50-100 mg of the dried poly(Acrylonitrile-2-¹³C) in 0.7 mL of DMSO-d₆ in a clean, dry vial. The dissolution may be slow and can be aided by gentle heating (e.g., up to 60 °C) and vortexing.

  • Transfer to NMR Tube: Once the polymer is fully dissolved, transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition: Acquire the ¹³C NMR spectrum. The following are typical acquisition parameters that can be used as a starting point and optimized as needed:

    • Spectrometer Frequency: 100.7 MHz

    • Temperature: 60 °C (to ensure polymer solubility and reduce solution viscosity)

    • Pulse Width: 45° pulse

    • Repetition Delay: 10 seconds (to allow for full relaxation of the ¹³C nuclei)

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1000-5000 scans). Due to the ¹³C enrichment, this will be significantly faster than for an unlabeled sample.

    • Proton Decoupling: Use broad-band proton decoupling to simplify the spectrum and improve sensitivity.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis dissolve 1. Dissolve Poly(AN-2-¹³C) in DMSO-d₆ transfer 2. Transfer to NMR Tube dissolve->transfer acquire 3. Acquire ¹³C NMR Spectrum (Proton Decoupled) transfer->acquire process 4. Process Spectrum (Phase & Baseline Correction) acquire->process integrate 5. Integrate Methine Carbon Resonances process->integrate quantify 6. Quantify Tacticity integrate->quantify

Caption: Workflow for ¹³C NMR analysis of poly(Acrylonitrile-2-¹³C).

Application: Mechanistic Studies of Thermal Degradation

Polyacrylonitrile is a primary precursor for the production of carbon fibers. The thermal conversion of PAN to carbon fiber involves a complex series of reactions, including cyclization, dehydrogenation, and oxidation. Understanding these reaction pathways is crucial for optimizing the properties of the resulting carbon fibers.

Acrylonitrile-¹³C at specific positions can be used as a tracer to follow the fate of individual carbon atoms during the thermal degradation process. By using solid-state NMR (ssNMR) spectroscopy, researchers can analyze the structural changes in the polymer at different stages of heating. For example, by labeling the C2 position, one can directly probe changes in the polymer backbone and its involvement in cyclization and cross-linking reactions.

Self-Validating System: The use of a specific ¹³C label provides a self-validating system. The enhanced and specific signal from the labeled carbon allows for unambiguous assignment of resonances corresponding to the initial polymer structure and the new structures formed during degradation. This eliminates ambiguities that can arise from overlapping peaks in the complex spectra of unlabeled, partially degraded PAN.

Conclusion

Acrylonitrile-2-¹³C is a powerful tool for polymer chemists, offering unparalleled insight into the microstructure and reaction mechanisms of acrylonitrile-based polymers. The enhanced sensitivity provided by the isotopic label allows for rapid and precise determination of polymer tacticity by ¹³C NMR, a critical parameter influencing material properties. Furthermore, its use as a tracer in mechanistic studies, particularly in the thermal degradation of PAN, provides clarity that is unattainable with unlabeled materials. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to integrate this valuable isotopic labeling strategy into their polymer science research, ultimately enabling the design and synthesis of materials with tailored properties and performance.

References

  • Balard, H., Fritz, H., & Meybeck, J. (1977). Determination of the tacticity of polyacrylonitrile and its oligomers by 13C NMR spectroscopy. Die Makromolekulare Chemie, 178(8), 2393–2399. [Link]

  • Brar, A. S., & Dutta, K. (2001). Complete spectral assignments and microstructures of photopolymerized acrylonitrile/methacrylic acid copolymers by NMR spectroscopy. Macromolecules, 34(21), 7253-7261. [Link]

  • "Acrylonitrile." Wikipedia, The Free Encyclopedia. [Link]

  • "Free Radical Polymerization." Chemistry LibreTexts. [Link]

  • He, Y., et al. (2014). Structural Identification of Polyacrylonitrile during Thermal Treatment by Selective 13C Labeling and Solid-State 13C NMR Spectroscopy. Macromolecules, 47(12), 3981–3989. [Link]

  • "Polymerization of Acrylonitrile." Scribd. [Link]

  • "13C NMR Chemical Shift." Oregon State University. [Link]

  • Kamide, K., Yamazaki, H., Okajima, K., & Hikichi, K. (1985). Stereoregularity of Polyacrylonitrile by High Resolution 13C NMR Analysis. Polymer Journal, 17(12), 1233-1239. [Link]

  • Matyjaszewski, K., et al. (2015). Photoinduced Metal-Free Atom Transfer Radical Polymerization of Acrylonitrile. ACS Macro Letters, 4(2), 186-189. [Link]

  • Shapiro, Y. E. (1982). Analysis of Chain Microstructure by 1H and 13C NMR Spectroscopy. Bulletin of Magnetic Resonance, 4(1), 3-38. [Link]

  • "Polymer." Wikipedia, The Free Encyclopedia. [Link]

  • "Unidentified peak in proton and C13 NMR using DMSO-d6 or MeOD as solvent?" ResearchGate. [Link]

  • "13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the..." ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Acrylonitrile-2-¹³C Metabolite Analysis by ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Acrylonitrile-2-¹³C as a metabolic tracer. This guide is designed to provide in-depth, field-tested insights into overcoming the primary challenge in such studies: the inherently low sensitivity of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and obtain high-quality, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions researchers encounter when starting ¹³C NMR-based metabolic studies.

Q1: Why is the signal from my ¹³C-labeled metabolites so weak?

A1: The challenge of detecting ¹³C signals stems from fundamental physics. The ¹³C nucleus has a low gyromagnetic ratio (γ), which is about one-quarter that of a proton (¹H). Since the NMR signal is proportional to γ³, the intrinsic sensitivity of ¹³C is nearly 64 times lower than that of ¹H.[1][2] Furthermore, even with 100% isotopic enrichment of your Acrylonitrile-2-¹³C, the resulting metabolites will be present in low physiological concentrations within a complex biological matrix, making detection a significant challenge.

Q2: What is the primary metabolic fate of Acrylonitrile-2-¹³C I should expect to see?

A2: Acrylonitrile is known to be metabolized via two principal pathways: direct conjugation with glutathione and epoxidation to cyanoethylene oxide, which is also subsequently conjugated with glutathione.[3][4][5][6] The most abundant metabolite you should be looking for from the direct conjugation pathway is N-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA).[7] Studies using ¹³C-labeled acrylonitrile in rodents have successfully identified this and other downstream products directly in urine, confirming the feasibility of this experimental approach.[3][4]

Q3: Is direct ¹³C detection the only way to measure my labeled metabolites?

A3: No, and it's often not the most sensitive method. You can use indirect detection, or ¹H-[¹³C] NMR, which detects the protons attached to ¹³C nuclei. Ignoring relaxation effects, ¹H detection can offer a theoretical 16-fold increase in signal-to-noise.[8] While factors like polarization transfer efficiency reduce this advantage in practice, indirect detection methods typically provide a several-fold improvement in sensitivity over direct ¹³C observation.[8] The trade-off is reduced spectral dispersion compared to direct ¹³C NMR.

Q4: What is Dynamic Nuclear Polarization (DNP) and can it help my experiment?

A4: Dynamic Nuclear Polarization (DNP) is a powerful, advanced technique that can dramatically boost NMR signal intensity. It works by transferring the very high spin polarization of electrons from a stable radical polarizing agent to the target ¹³C nuclei.[9] This is achieved by irradiating the sample with microwaves at cryogenic temperatures (around 1-2 K).[10] The result can be a signal enhancement of several orders of magnitude (>10,000-fold), making it possible to detect very low concentration metabolites.[1][9][11] While it requires specialized and expensive equipment, it is a transformative solution for severely sensitivity-limited studies.[10]

Section 2: Troubleshooting Guide: Low Signal-to-Noise Ratio (S/N)

This is the most common and critical issue. A low S/N can prevent the detection of low-abundance metabolites and hinder accurate quantification. Follow this logical workflow to diagnose and resolve the problem.

Workflow for Diagnosing and Improving Low S/N

G cluster_0 Step 1: Sample & Hardware Optimization cluster_1 Step 2: Acquisition Parameter Tuning cluster_2 Step 3: Advanced Methods A Start: Low S/N Detected B Maximize Metabolite Concentration A->B C Use a Cryogenic Probe? B->C D Yes: Ensure Probe is Tuned & Cooled C->D Yes E No: Use a ¹³C-Optimized Probe if Available C->E No F Optimize Pulse Angle & Relaxation Delay D->F E->F G Employ ¹H Decoupling for NOE F->G H Increase Number of Scans (NS) G->H I Is S/N Still Insufficient? H->I J Consider Indirect Detection (e.g., ¹H-¹³C HSQC) I->J Yes L End: High S/N Achieved I->L No K Consider Dynamic Nuclear Polarization (DNP) J->K K->L

Caption: Troubleshooting workflow for low S/N in ¹³C NMR metabolic studies.

Detailed Troubleshooting Steps
Q: My metabolite signals are barely visible above the noise. Where do I start?

A: Start with your sample and the hardware, as these provide the foundation for a good signal.

  • Sample Concentration: This is the most straightforward factor. Ensure your sample preparation protocol (e.g., extraction, lyophilization, resuspension) is optimized to achieve the highest possible concentration of your target metabolites in the final NMR sample volume.[12] Even a small increase in concentration can significantly reduce the required experiment time.

  • Hardware Selection - The Power of Cold: If available, using a cryogenic probe is the single most effective hardware change you can make. By cooling the detection electronics to cryogenic temperatures, thermal noise is drastically reduced, which can yield a 3-4 fold increase in S/N compared to a conventional room-temperature probe.[13][14] This translates to a 9-16 fold reduction in experiment time for the same signal quality. If a cryoprobe is not available, a probe specifically optimized for ¹³C detection is the next best choice.[1][2]

Q: I'm using a cryoprobe, but my signal is still poor. What's next?

A: Fine-tune your acquisition parameters. The default settings are rarely optimal for low-concentration biological samples.

The goal is to maximize signal per unit time. This involves finding the best balance between the excitation pulse angle, the acquisition time (AQ), and the relaxation delay (D1).

  • Ernst Angle vs. Shorter Delays: For ¹³C nuclei, the longitudinal relaxation time (T₁) can be very long (from seconds to tens of seconds).[15] Waiting the recommended 5 * T₁ for full relaxation after a 90° pulse is often impractical. A more efficient approach is to use a smaller flip angle (e.g., 30-45°) combined with a shorter relaxation delay (D1). This allows for more scans to be acquired in the same amount of time, leading to a net increase in S/N.

  • Leverage the Nuclear Overhauser Effect (NOE): The NOE is a form of polarization transfer from protons to attached ¹³C nuclei. By irradiating the protons during the relaxation delay (a technique called ¹H decoupling), you can enhance the ¹³C signal by a theoretical maximum of nearly 3-fold.[8] Ensure your pulse program (e.g., zgpg30 or zgdc30 on Bruker systems) incorporates ¹H decoupling during the delay period.[15]

  • Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. Doubling the S/N requires quadrupling the NS. While this is the most time-consuming method of improvement, it is a guaranteed way to increase signal if all other parameters are optimized.

ParameterStandard Setting (Often Suboptimal)Recommended Starting Point for MetabolitesRationale
Pulse Angle (p1) 90°30°Allows for a shorter relaxation delay (D1), increasing scans per unit time for long T₁ species.[15]
Relaxation Delay (d1) 1-2 s1.5 sBalances sufficient relaxation with the need for rapid signal averaging.
Acquisition Time (aq) ~0.5 s>1.0 sA longer acquisition time provides better resolution for sharp metabolite peaks.
¹H Decoupling On during acquisition onlyOn during acquisition AND relaxation delayMaximizes signal enhancement via the Nuclear Overhauser Effect (NOE).[8][15]
Q: I've optimized everything and the signal is still too low. Are there any other options?

A: Yes. It's time to consider more advanced experimental setups.

  • Indirect Detection: As mentioned in the FAQs, switch from a direct ¹³C experiment to a proton-detected heteronuclear experiment like a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). This experiment correlates protons with their directly attached carbons. Because you are detecting the more sensitive ¹H nucleus, you gain a significant boost in S/N. This is extremely effective for identifying and quantifying CH, CH₂, and CH₃ groups in your metabolites.

  • Dynamic Nuclear Polarization (DNP): For the most challenging cases where metabolite concentrations are exceptionally low, DNP is the ultimate solution. By hyperpolarizing your sample, you can achieve signal gains that make otherwise impossible experiments feasible.[9][10]

Section 3: Troubleshooting Guide: Spectral Quality Issues

Beyond low signal, other problems can compromise your data quality and interpretation.

Q: I see my main metabolite peaks, but they look distorted or have strange "sidebands." What causes this?

A: This is often an issue with ¹H decoupling, especially in samples with high salt content.

  • Decoupling Power and Heating: High-power proton decoupling, necessary to remove ¹H-¹³C coupling constants over a wide spectral range, can cause sample heating. This heating can create convection currents in the NMR tube, leading to distorted lineshapes. Reduce the decoupling power to the minimum required or use a pulse program with adiabatic decoupling sequences (e.g., GARP, WALTZ-16) which are more efficient and deposit less power.

  • Decoupling Sidebands: In some cases, artifacts can appear as small, symmetrically spaced peaks on either side of a large resonance. These can arise from imperfections in the decoupler output.[16] Modern composite pulse decoupling sequences are designed to minimize these, but if they persist, consulting with your NMR facility manager to check the spectrometer performance is advised.

Q: My baseline is not flat, making it hard to integrate small peaks. How can I fix this?

A: A rolling baseline is typically caused by an insufficient acquisition delay or signal from the probe itself.

  • First FID Point Corruption: The first few data points of the Free Induction Decay (FID) can be distorted by the recovery of the receiver after the high-power radiofrequency pulse. This leads to a broad, rolling baseline artifact in the transformed spectrum. The solution is to use a pulse program that includes a short "dead time" or to apply backward linear prediction during processing to reconstruct the corrupted points.

  • Acoustic Ringing: Very intense pulses can cause the NMR probe's internal components to vibrate, inducing a spurious signal that leads to baseline roll. This is more common on older spectrometers. Using a lower pulse power (and a correspondingly longer pulse width) can sometimes alleviate this.

  • Probe Background Signals: Some probe materials can produce very broad, underlying ¹³C signals. You can check for this by running an experiment on a sample of pure deuterated solvent. If a significant background signal is present, it can sometimes be subtracted from the spectra of your actual samples.

Section 4: Visualizing the Acrylonitrile Metabolic Pathway

Understanding the expected metabolic network is crucial for interpreting your NMR spectra. The diagram below illustrates the primary routes of Acrylonitrile metabolism. Your labeled carbon at position 2 will be retained in the cyanoethyl moiety of the glutathione-derived metabolites.

Acrylonitrile_Metabolism cluster_GSH Glutathione Conjugation cluster_Epox Epoxidation Pathway ACN Acrylonitrile-2-¹³C (H₂C=CH-¹³CN) GSCyE S-(2-Cyanoethyl)glutathione ACN->GSCyE Direct Conjugation CEO Cyanoethylene Oxide (CEO) ACN->CEO Oxidation GSH Glutathione (GSH) GST GSTs Mercap N-acetyl-S-(2-cyanoethyl)cysteine (2CYEMA - Major Metabolite) GSCyE->Mercap Metabolic Processing CYP CYP2E1 CEO_GSH CEO-Glutathione Adducts CEO->CEO_GSH Conjugation GSH2 Glutathione (GSH) GST2 GSTs Mercap2 Further Mercapturic Acids (e.g., N-acetyl-S-(2-hydroxyethyl)cysteine) CEO_GSH->Mercap2 Metabolic Processing

Sources

Addressing low signal-to-noise in Acrylonitrile-2-13C NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Low Signal-to-Noise (SNR) in Acrylonitrile-2-13C Spectra Audience: Researchers, Senior Scientists, Drug Development Professionals

Core Directive: The Diagnostic Framework

Low Signal-to-Noise Ratio (SNR) in labeled compounds like This compound is counter-intuitive. With ~99% isotopic enrichment at the C2 position, your signal should be roughly 90x stronger than natural abundance. If you are experiencing low SNR, the issue is rarely abundance; it is almost certainly relaxation dynamics , spectral splitting (coupling) , or sample degradation (polymerization) .

This guide treats your NMR spectrometer as a system of causality. We will move from sample chemistry to pulse physics.

Triage: Immediate Troubleshooting (FAQ)

Q1: My sample is cloudy or viscous, and the peaks are extremely broad. Is this a shim issue? Diagnosis: This is likely unwanted polymerization . Acrylonitrile is an aggressive monomer. If it polymerizes, the correlation time (


) increases drastically, causing rapid 

relaxation and extreme line broadening.
  • Fix: Add a radical inhibitor immediately. 4-methoxyphenol (MEHQ) or Hydroquinone (10-50 ppm) is standard.

  • Protocol: Filter the sample through a 0.2

    
    m PTFE filter to remove polymer aggregates before re-running.
    

Q2: I see a doublet instead of a singlet for the labeled carbon. Is my decoupling off? Diagnosis: Yes, or insufficient. The C2 carbon is a methine (


) group. The one-bond coupling constant (

) in vinyl systems is large (~160-180 Hz).
  • Fix: Ensure your proton decoupling channel (usually Channel 2) is active during acquisition. Use composite pulse decoupling (e.g., WALTZ-16 or GARP) rather than continuous wave (CW) to cover the spectral width without heating.

Q3: I am running a standard zg30 pulse, but the signal is weak. Why? Diagnosis: You are likely saturating the nuclei. Small molecules like acrylonitrile have long spin-lattice relaxation times (


), often 10–30 seconds. If your repetition rate (

) is shorter than

, you lose signal intensity.
  • Fix: Increase

    
     (Relaxation Delay) or use a smaller flip angle.
    
Technical Deep Dive: Optimization Protocols
Workflow A: Direct Detection (13C-Observed)

Best for: High concentration (>10 mM), purity checks.

The Mechanism of NOE: Since your label is at C2 (


), you have a direct proton attachment. You must  exploit the Nuclear Overhauser Effect (NOE). The NOE can boost your carbon signal intensity by up to nearly 300% (

for 13C-1H).

Experimental Protocol:

  • Pulse Sequence: Use Power-Gated Decoupling (Bruker: zgpg30, Varian: s2pul with NOE).

    • Logic: The decoupler is ON during the relaxation delay (

      
      ) to build up NOE, and ON during acquisition (
      
      
      
      ) to collapse J-coupling.
  • Parameters:

    • Relaxation Delay (

      
      ):  Set to 5–10 seconds. (Acrylonitrile 
      
      
      
      is long; NOE buildup is slow).
    • Acquisition Time (

      
      ):  1–2 seconds (ensure high digital resolution).
      
    • Spectral Width: 250 ppm (standard).

  • Temperature: 298 K (Higher T increases

    
    , making saturation worse; Lower T increases viscosity).
    
Workflow B: Indirect Detection (HSQC)

Best for: Low concentration (<1 mM), reaction monitoring, metabolites.

The Sensitivity Gap: Detecting 13C directly is inherently insensitive (


). By transferring magnetization from 1H to 13C (HSQC), you gain a theoretical sensitivity enhancement of 

(

).

Experimental Protocol:

  • Pulse Sequence: Gradient-selected HSQC (e.g., hsqcetgp).

  • Coupling Optimization (

    
    ): 
    
    • Acrylonitrile C2 is an

      
       hybridized carbon.
      
    • Set CNST2 (coupling constant) to 165 Hz (standard is 145 Hz).

    • Why? Mismatching the J-value reduces transfer efficiency.

  • Carbon Offset: Center the 13C dimension at 108 ppm (C2 shift) and reduce the width to 20 ppm to minimize noise folding.

Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing low SNR in labeled Acrylonitrile samples.

SNR_Troubleshooting Start Start: Low SNR in This compound Check_LW Check Linewidth (LW) Start->Check_LW Broad LW > 5 Hz (Broad) Check_LW->Broad Sharp LW < 2 Hz (Sharp) Check_LW->Sharp Polymer Diagnosis: Polymerization Action: Add Inhibitor (MEHQ) & Filter Sample Broad->Polymer Check_Split Check Peak Shape Sharp->Check_Split Doublet Doublet/Multiplet Check_Split->Doublet Singlet Singlet (Weak) Check_Split->Singlet Decouple Diagnosis: Coupling Active Action: Activate Waltz-16 on 1H Channel Doublet->Decouple Check_Pulse Check Pulse Sequence Singlet->Check_Pulse InvGated Inverse Gated? Check_Pulse->InvGated PowerGated Power Gated? Check_Pulse->PowerGated NOE_Fix Diagnosis: No NOE Action: Switch to Power Gated (Decoupler ON during D1) InvGated->NOE_Fix Sat_Fix Diagnosis: Saturation Action: Increase D1 (>5s) or Decrease Flip Angle PowerGated->Sat_Fix

Diagram 2: Pulse Sequence Mechanics (NOE vs. Quantitation)

Caption: Comparison of proton channel states. For SNR, "Power Gated" is required to build NOE.

Pulse_Sequence cluster_0 Inverse Gated (Quantitation) cluster_1 Power Gated (SNR Optimization) D1_A Delay (D1) 1H: OFF Pulse_A Pulse (P1) 13C D1_A->Pulse_A AQ_A Acquisition (AQ) 1H: ON (Decouple) Pulse_A->AQ_A D1_B Delay (D1) 1H: ON (NOE Buildup) Pulse_B Pulse (P1) 13C D1_B->Pulse_B AQ_B Acquisition (AQ) 1H: ON (Decouple) Pulse_B->AQ_B

Data Summary: Chemical Shift & Parameters

Use this table to verify you are observing the correct species and using optimal parameters.

ParameterValue / RangeNotes
Target Nucleus 13C (at C2 position)

-carbon to nitrile
Chemical Shift (

)
107.0 – 108.5 ppm Upfield of the

-carbon (C3 ~137 ppm) [1, 2]
J-Coupling (

)
~165 Hz Large coupling due to

character [3]

Relaxation
10 – 30 s Long relaxation requires long

delays [4]
Optimum Solvent

or Acetone-

Avoid viscous solvents (DMSO) unless necessary
Inhibitor MEHQ (10-50 ppm)Essential to prevent line broadening
References
  • Oregon State University. (n.d.). 13C NMR Chemical Shift Tables. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for acrylonitrile shifts: C1118, C2108, C3~137).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Forsyth, M., et al. (1995). 13C NMR spin–lattice relaxation times as a probe of local polymer dynamics. Journal of Materials Chemistry. (Provides context on relaxation dynamics in acrylonitrile systems). Link

Technical Support Center: Sample Preparation for Acrylonitrile-2-13C Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AN-13C-PREP-001 Subject: Advanced Troubleshooting & Methodology for Stable Isotope Analysis

Executive Summary

You are working with Acrylonitrile-2-13C (


). Unlike natural abundance acrylonitrile, this isotopologue acts as a mechanistic probe, specifically tracking the 

-carbon backbone during polymerization or metabolic conjugation.

This guide addresses the three critical failure points in analyzing this compound:

  • Volatility: Loss of analyte during headspace sampling (Boiling Point: 77°C).

  • Reactivity: Rapid Michael addition to thiols (e.g., Glutathione) in biological matrices.

  • Polymer Aggregation: Signal broadening in NMR due to semi-crystalline domains in Polyacrylonitrile (PAN).

Module 1: Volatile Analysis (GC-MS)

Context: Quantifying free this compound monomer in water, soil, or reaction media.

The Gold Standard: Headspace SPME

Direct liquid injection is discouraged due to matrix contamination and potential polymerization in the hot injection port. Solid Phase Microextraction (SPME) in Headspace (HS) mode is the validated alternative.

Recommended Fiber: 85 µm Carboxen/PDMS (Polydimethylsiloxane).

  • Why? Carboxen is a microporous carbon adsorbent ideal for small, volatile molecules (C2-C6). PDMS provides mechanical stability.

Workflow Diagram

SPME_Workflow Sample Sample Vial (Salt added: NaCl) Equilib Equilibration (10 min @ 40°C) Sample->Equilib Heat & Agitate Extract HS-SPME Extraction (Carboxen Fiber Exposed) Equilib->Extract Expose Fiber Desorb GC Injector Desorption (2 min @ 260°C) Extract->Desorb Insert into GC Analyze MS Detection (SIM Mode: m/z 54) Desorb->Analyze Chromatography

Figure 1: Optimized Headspace SPME workflow. Salt addition ("Salting out") is critical to decrease the solubility of acrylonitrile in water, forcing it into the headspace.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low Recovery (<50%) "Salting out" effect missing.Add 2-3g NaCl to 10mL sample. This increases ionic strength, driving the hydrophobic monomer into the headspace.
Peak Tailing Fiber overload or water retention.Desorb for only 1-2 minutes. Ensure the fiber is retracted before the vial septum is pierced to avoid scraping the coating.
Carryover Acrylonitrile polymerization on fiber.Bake out the fiber at 280°C for 5 minutes between runs.
m/z 53 vs 54 Confusion Natural isotope interference.Monitor m/z 54 (M+1 peak) specifically for the 2-13C label. Natural acrylonitrile is m/z 53.
Module 2: Biological Matrices (Metabolism)

Context: Tracking this compound metabolism in plasma or urine. Critical Warning: Acrylonitrile is a potent electrophile. In biological systems, it does not stay "free" for long; it rapidly conjugates with Glutathione (GSH).

The Protocol: Isotope Dilution LC-MS/MS

You are likely looking for the mercapturic acid metabolite: N-acetyl-S-(2-cyanoethyl)cysteine (CEMA) .[1]

  • Quenching: Immediately upon blood draw, add an excess of N-ethylmaleimide (NEM) or acidify (pH < 2) to stop artificial conjugation during storage.

  • Internal Standard: Use a deuterated analog (e.g., CEMA-d3) to normalize extraction efficiency.

  • Extraction: Solid Phase Extraction (SPE) using polymeric reversed-phase cartridges (e.g., HLB).

Metabolic Pathway Visualization

Metabolic_Pathway AN This compound (Electrophile) Conjugate S-(2-cyanoethyl)glutathione (Transient Adduct) AN->Conjugate Michael Addition GSH Glutathione (GSH) (Nucleophile) GSH->Conjugate Michael Addition CEMA CEMA-2-13C (Urinary Metabolite) Conjugate->CEMA Mercapturic Acid Pathway (Kidney Processing) Enzyme GST / Peptidases Enzyme->Conjugate Catalysis

Figure 2: The Michael Addition pathway. The 2-13C label (red node) is retained in the final CEMA metabolite, distinguishing it from endogenous interferences.

Troubleshooting & FAQs

Q: I cannot detect free this compound in my plasma samples. Why? A: The half-life of free acrylonitrile in blood is extremely short due to GSH conjugation and binding to hemoglobin (N-terminal valine adducts). Solution: Do not look for the monomer. Analyze the CEMA adduct in urine or the Hemoglobin adduct (CEV) in blood lysates using LC-MS/MS [1].

Q: My LC-MS baseline is noisy. A: CEMA is polar. If you are using standard C18 columns, it may elute in the void volume. Solution: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized polar-embedded C18 column to retain the metabolite.

Module 3: Polymer Science (Solid State/Gel)

Context: Analyzing Polyacrylonitrile (PAN) synthesized from this compound. Objective: Determining tacticity (stereoregularity) using


 NMR.
The Protocol: High-Temperature Solution NMR

PAN aggregates via strong dipole-dipole interactions between nitrile groups, causing severe line broadening.

  • Solvent: DMSO-d6 (Dimethyl sulfoxide) is preferred.

  • Temperature: Analysis must be performed at 60°C - 90°C .

  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and ensure quantitative integration).

Data Interpretation Table
Chemical Shift (

ppm)
AssignmentStructural Insight
120 - 122 ppm Nitrile Carbon (-CN)Sensitive to pentad sequences (tacticity).
~27 - 33 ppm Backbone Methylene (

)
Less sensitive to stereochemistry.
~26 - 28 ppm Backbone Methine (

)
Target Signal. The 2-13C label enriches this peak.

Technical Note: Because you used this compound, the methine signal (CH) will be massively enhanced (100x) compared to the nitrile or methylene carbons. This allows you to determine tacticity with far fewer scans than natural abundance samples [2].

Troubleshooting & FAQs

Q: The NMR peaks are broad and undefined. A: The polymer has not fully dissolved; it is likely in a "gel" state. Fix: Heat the NMR tube to 90°C inside the probe. If using high molecular weight PAN (


), reduce the concentration to <5 wt%.

Q: How do I calculate tacticity from the 2-13C signal? A: The methine carbon splits into triads:

  • mm (Isotactic): Downfield shift.

  • mr (Heterotactic): Middle shift.

  • rr (Syndiotactic): Upfield shift. Integrate these three regions. The ratio represents the stereochemical configuration of your polymerization.

References
  • Schettgen, T., et al. (2012).[1] "Accurate quantification of the mercapturic acids of acrylonitrile... in human urine by isotope-dilution LC-ESI/MS/MS." Talanta, 99, 575-582. Link

  • Balard, H., Fritz, H., & Meybeck, J. (1977).[2] "Determination of the tacticity of polyacrylonitrile and its oligomers by 13C NMR spectroscopy." Die Makromolekulare Chemie, 178(8), 2393–2399.[2] Link

  • U.S. EPA. (1996). "Method 8031: Acrylonitrile by Gas Chromatography." SW-846 Test Methods for Evaluating Solid Waste. Link

  • Sigma-Aldrich. "SPME for GC Analysis: Sampling and Sample Preparation." Technical Bulletin. Link

Sources

Dealing with overlapping peaks in 13C NMR of acrylonitrile metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Resolution Strategies for 13C NMR of Acrylonitrile Metabolites

Introduction: The Resolution Challenge

Acrylonitrile (AN) metabolism presents a unique challenge for 13C NMR spectroscopy. The metabolic pathway bifurcates into direct glutathione conjugation (forming CEMA ) and oxidative activation via cytochrome P450 to cyanoethylene oxide (CEO), leading to HEMA and cyanohydroxyethyl adducts.

In biological matrices like urine or tissue extracts, researchers often face severe signal overlap. The aliphatic region (20–60 ppm) is crowded with glutathione/cysteine backbone signals that mask the diagnostic side-chain resonances of AN adducts. Furthermore, the chemical shift sensitivity of the cysteinyl moiety to pH variations can cause peak migration, leading to misassignment.

This guide provides a technical framework for resolving these overlaps, leveraging isotopic enrichment strategies, pH modulation, and 2D NMR correlation.

Diagnostic Workflow

Use this decision tree to determine the optimal resolution strategy based on the specific type of overlap encountered.

DiagnosticWorkflow Start Start: Peak Overlap Detected RegionCheck Identify Overlap Region Start->RegionCheck Aliphatic Aliphatic Region (20-60 ppm) RegionCheck->Aliphatic Carbonyl Carbonyl/Nitrile Region (115-180 ppm) RegionCheck->Carbonyl CheckHSQC Run 1H-13C HSQC Aliphatic->CheckHSQC CheckRelax Check Relaxation Delay (D1) Carbonyl->CheckRelax ResolvedHSQC Resolved? CheckHSQC->ResolvedHSQC Titration Perform pH Titration (pH 2.0 - 8.0) ResolvedHSQC->Titration No (Protons overlapped) InverseGate Use Inverse Gated Decoupling CheckRelax->InverseGate

Figure 1: Decision matrix for troubleshooting 13C NMR spectral overlap in metabolic studies.

Troubleshooting Guide

Category 1: Sample Preparation & Environment

Q: My cysteine conjugate peaks are shifting between samples. How do I stabilize them? A: Cysteine and glutathione conjugates are zwitterionic. Their 13C chemical shifts, particularly the


-carbon and 

-carbon of the cysteine moiety, are highly sensitive to pH due to the protonation state of the amino and carboxyl groups.
  • Protocol: Standardize sample pH to 6.0 ± 0.1 using deuterated phosphate buffer.

  • Diagnostic: If overlap persists, perform a pH titration . Record spectra at pH 2, 4, 6, and 8. Plot chemical shift (

    
    ) vs. pH. The side-chain carbons (derived from AN) are less sensitive to pH than the amino acid backbone, allowing you to distinguish them mathematically.
    

Q: Should I use D₂O or DMSO-d₆? A:

  • Urine/Aqueous Extracts: Use D₂O (10-25%) added directly to the sample.[1] This maintains the native hydration shell, which is critical if you are comparing to literature values (e.g., Fennell et al., 1991).

  • Purified Metabolites: Use DMSO-d₆ if solubility allows. DMSO eliminates the pH-dependent shift variability seen in water and sharpens exchangeable proton signals (NH/OH), which aids in 2D structural confirmation.

Category 2: Acquisition Parameters

Q: I cannot see the nitrile carbon (~118-120 ppm) or carbonyls (~170 ppm). A: These are quaternary carbons with long spin-lattice relaxation times (


) and no Nuclear Overhauser Effect (NOE) enhancement (if standard decoupling is used).
  • Solution: Use Inverse Gated Decoupling . This turns on proton decoupling only during acquisition, suppressing the NOE (which can reduce signal intensity for quaternary carbons) while maintaining narrow lines.

  • Parameter Adjustment: Increase the relaxation delay (

    
    ) to at least 5–10 seconds  to allow full magnetization recovery of quaternary carbons.
    
Category 3: Advanced Resolution Techniques

Q: The aliphatic region is a blob. How do I confirm the presence of CEMA vs. HEMA? A: Use [1,2,3-13C]Acrylonitrile for dosing.

  • Why: Natural abundance 13C NMR is often insufficiently sensitive for biological metabolites. Using 13C-enriched AN introduces strong carbon-carbon coupling (

    
    ) patterns.
    
  • Result:

    • CEMA: You will see a doublet or doublet-of-doublets for the ethyl side chain.

    • HEMA: The chemical shift of the terminal carbon shifts dramatically downfield (~60 ppm for -CH2OH vs ~18 ppm for -CH2CN).

  • 2D Confirmation: Run an HSQC (Heteronuclear Single Quantum Coherence) experiment. This spreads the crowded 1D carbon peaks into a second dimension (proton shift), resolving the side-chain methylene protons from the glutathione backbone protons.

Technical Data: Chemical Shift Fingerprints

Use the table below to assign overlapping peaks. Note the distinct shift of the terminal carbon in HEMA (alcohol) versus CEMA (nitrile).

MetaboliteCarbon PositionApprox.[2][3][4][5] Shift (ppm)Multiplicity (with 13C-AN)Region
CEMA Nitrile (-CN)118.0 – 120.5 DoubletNitrile
Side Chain

(-S-C H2-)
25.0 – 29.0 DoubletAliphatic
Side Chain

(-CH2-C N)
16.0 – 19.5 DoubletAliphatic
Cys

-CH
52.0 – 55.0SingletBackbone
Acetyl C=O173.0 – 175.0SingletCarbonyl
HEMA Side Chain

(-S-C H2-)
32.0 – 35.0 DoubletAliphatic
Side Chain

(-CH2-O H)
60.0 – 62.5 DoubletAlcohol
No Nitrile PeakN/AN/AN/A

Note: Shifts are referenced to external dioxane (67.4 ppm) or internal TSP (0.0 ppm) in D₂O/Phosphate buffer.

Experimental Protocol: 13C-Enriched Urine Analysis

Objective: Detect low-abundance AN metabolites in rat urine.

  • Dosing: Administer [1,2,3-13C]Acrylonitrile (10 mg/kg) orally to the subject.[1]

  • Collection: Collect urine over dry ice for 24 hours to prevent bacterial degradation.

  • Sample Prep:

    • Centrifuge urine (10,000 x g, 10 min) to remove particulates.

    • Mix 500 µL supernatant with 100 µL D₂O.

    • Add 10 µL of 1,4-dioxane as an internal shift reference and quantification standard.

    • Adjust pH to 6.0 using 1M HCl or NaOH.

  • NMR Acquisition:

    • Pulse Sequence: zgpg30 (Power-gated decoupling) or jgated (Inverse gated for quantitation).

    • Scans: 10,000 – 20,000 (required for metabolites < 1 mM).

    • Sweep Width: 250 ppm.

    • D1 (Relaxation Delay): 3.0 s (qualitative) or 10.0 s (quantitative).

Metabolic Pathway Visualization

Understanding the origin of the metabolites aids in predicting which peaks should be present.

MetabolicPathway AN Acrylonitrile (AN) GSH Glutathione Conjugation AN->GSH Direct P450 CYP2E1 Oxidation AN->P450 Activation CEMA CEMA (N-acetyl-S-(2-cyanoethyl)cys) GSH->CEMA Metabolism CEO Cyanoethylene Oxide (CEO) P450->CEO HEMA HEMA (N-acetyl-S-(2-hydroxyethyl)cys) CEO->HEMA Hydrolysis + Conjugation

Figure 2: Simplified metabolic fate of Acrylonitrile showing the divergence between direct conjugation (CEMA) and oxidative activation (HEMA).

References

  • Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991).[1][6] Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678–687.[1][6]

  • Willis, J. A., & Schleich, T. (1992).[7] 13C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens.[7] Biochemical and Biophysical Research Communications, 186(2), 931–935.[7]

  • Sumner, S. C., et al. (1999). Identification of Metabolites of [1,2,3-13C]Propargyl Alcohol in Rat Urine by 13C NMR and Mass Spectrometry. Journal of Agricultural and Food Chemistry, 47(4), 1717-1729.

Sources

Optimizing quench extraction for Acrylonitrile-2-13C metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of Quench/Extraction for Volatile Electrophiles

Welcome from the Senior Application Scientist

You are likely here because your recovery rates for Acrylonitrile (ACN) are inconsistent, or your isotope enrichment data looks "diluted." Working with Acrylonitrile-2-13C presents a dual-threat challenge in metabolomics:

  • Extreme Volatility: ACN (boiling point ~77°C) is easily lost during standard concentration steps (e.g., N2 blowdown).

  • High Reactivity: It is a potent electrophile. If metabolism isn't quenched instantly, residual enzymes (CYP2E1) and free thiols (Glutathione) will continue to alter your sample ex vivo, creating artificial data.

This guide abandons generic "metabolomics" advice. We are focusing strictly on the unique physicochemical properties of the 2-13C labeled ACN tracer.

Module 1: Quenching & Sample Stabilization
Q: My Glutathione (GSH) adduct signals are highly variable between replicates. Is this biological noise?

A: It is likely ex vivo artifact formation . Acrylonitrile reacts with GSH via two mechanisms: enzymatic (GST-mediated) and non-enzymatic (Michael addition). If you harvest cells slowly or use a "room temperature" wash, the non-enzymatic reaction continues in the tube.

The Fix: You must stop both the enzyme (CYP2E1/GST) and the chemical reaction kinetics simultaneously.

  • Temperature: All steps must occur at -20°C or lower .

  • Solvent: Use a pre-chilled organic quench (40:40:20 Acetonitrile:Methanol:Water). The organic solvent denatures the enzymes immediately; the low temperature slows the Michael addition to negligible rates.

Q: Should I wash my cells with PBS before quenching?

A: Proceed with extreme caution. Standard PBS washing removes media but stresses the cells, potentially causing metabolite leakage (especially with volatile tracers).

  • Recommendation: For adherent cells, a "quick rinse" (<5 seconds) with ice-cold ammonium acetate (75 mM) is superior to PBS, as it is volatile and compatible with MS if carried over. However, for ACN, direct quenching (quenching media + cells together) and subtracting a media blank is often more reproducible to prevent volatile loss.

Module 2: Extraction & Volatility (The "Disappearing Tracer")
Q: I see the GSH-adducts, but the parent this compound signal is missing. Where did it go?

A: You likely evaporated it during the concentration step. Standard metabolomics workflows involve drying samples under Nitrogen (N2) to concentrate them. You cannot do this with Acrylonitrile. It will co-evaporate with the solvent.

The Fix:

  • Skip the Dry-Down: Use a "Dilute-and-Shoot" approach or a "Trap-and-Elute" Solid Phase Extraction (SPE) method.

  • Sealed Systems: If you must store samples, use septum-capped glass vials with zero headspace to prevent partitioning into the gas phase.

Q: What is the optimal solvent system for ACN extraction?

A: ACN is moderately polar. You need a system that extracts the polar adducts (GSH-ACN) without losing the hydrophobic parent.

Solvent SystemEfficiency for Parent (ACN)Efficiency for Adducts (GSH-CEO)Risk of Volatile Loss
100% MeOH (-80°C) HighModerate (Proteins precipitate)High (if evaporated)
40:40:20 ACN:MeOH:H2O Optimal Optimal Moderate
Chloroform/MeOH (Folch) HighLow (Adducts stay in aqueous)High
Module 3: LC-MS/MS Analysis & Isotope Fidelity
Q: Why use the "2-13C" label specifically?

A: The 2-position (the alpha-carbon,


) is metabolically robust.
  • 1-13C (Nitrile carbon): Can be lost if the cyanide group is released during CYP2E1 oxidation.

  • 2-13C (Alpha carbon): Retained in the carbon skeleton during both GSH conjugation and Epoxide formation (CEO). This allows you to track the flux into the mercapturic acid pathway reliably.

Q: How do I distinguish the tracer from natural abundance?

A: You are looking for a +1.003 Da mass shift.

  • Parent: Acrylonitrile (

    
    ) → m/z 53.03.
    
  • Tracer: this compound (

    
    ) → m/z 54.03.
    
  • Interference: The natural abundance of

    
     in endogenous metabolites is ~1.1%. You must subtract the "M+0" intensity from your control samples to quantify true enrichment.
    
Visualizing the Pathway & Workflow
Figure 1: Metabolic Fate of this compound

This diagram illustrates the competition between bioactivation (CYP2E1) and detoxification (GSH), highlighting where the 13C label is retained.

ACN_Metabolism ACN This compound (Volatile Parent) CYP CYP2E1 (Microsomal) ACN->CYP Oxidation GSH_Conj1 S-(2-cyanoethyl)glutathione (Direct Conjugate) ACN->GSH_Conj1 Direct Michael Addition (+GSH, GSTs) CEO 2-Cyanoethylene Oxide (Reactive Epoxide) CYP->CEO GSH_Conj2 S-(1-cyano-2-hydroxyethyl)glutathione (Oxidative Conjugate) CEO->GSH_Conj2 Epoxide Opening (+GSH) Cyanide Cyanide Release (Toxic) CEO->Cyanide Hydrolysis GSH Glutathione (GSH) (Pool) GSH->GSH_Conj1 GSH->GSH_Conj2 Mercapt Mercapturic Acids (Urine/Excretion) GSH_Conj1->Mercapt Peptidase Processing GSH_Conj2->Mercapt

Caption: The 2-13C label (red nodes) is retained in GSH conjugates, making them ideal stable markers for flux analysis.

Figure 2: Optimized Extraction Workflow

The "Cold-Chain" Protocol to prevent volatile loss and artifact formation.

Extraction_Workflow cluster_cold The Cold Chain (-20°C to -80°C) Step1 Cell Culture / Tissue (Dosed with ACN-2-13C) Step2 Quench: 40:40:20 ACN:MeOH:H2O (Pre-chilled to -40°C) Step1->Step2 Immediate Step3 Physical Lysis (Bead Beating/Sonication @ 4°C) Step2->Step3 Step4 Centrifugation (15,000 x g, 10 min, 4°C) Step3->Step4 Step5 Supernatant Recovery Step4->Step5 Decision Target Analyte? Step5->Decision PathA Volatile Parent (ACN) DO NOT DRY Decision->PathA PathB GSH Adducts (Non-Volatile) Decision->PathB ActionA Direct Injection / Headspace PathA->ActionA ActionB N2 Blowdown -> Reconstitute PathB->ActionB

Caption: Critical decision point: Evaporation (N2 Blowdown) is permissible ONLY for adducts, not the parent tracer.

Detailed Protocol: The "Cold-Trap" Extraction

Objective: Extract ACN-2-13C and its GSH adducts without volatilization or degradation.

Materials:

  • Quench Solvent: 40% Acetonitrile / 40% Methanol / 20% Water (v/v/v), stored at -80°C.

  • Internal Standard: Acrylonitrile-d3 (Deuterated) added to the quench solvent.

Procedure:

  • Preparation: Pre-cool centrifuge rotor to 4°C. Place Quench Solvent on dry ice.

  • Quenching (Adherent Cells):

    • Remove culture media rapidly (save if analyzing extracellular metabolites).[1]

    • Immediately add 1.0 mL of -80°C Quench Solvent directly to the plate.

    • Scrape cells into the solvent on ice. Transfer to a pre-chilled Eppendorf tube.

  • Lysis: Vortex vigorously for 30 seconds at 4°C. (Optional: 1 min sonication in ice bath).

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Recovery (CRITICAL STEP):

    • Transfer 800 µL of supernatant to a glass LC-MS vial.

    • IF analyzing Parent ACN: Cap immediately with a PTFE-lined septum. Do not dry.

    • IF analyzing Adducts only: You may dry under N2 flow (no heat), but verify recovery with the deuterated standard.

References
  • Sumner, L. W., et al. (2007). "Proposed minimum reporting standards for chemical analysis." Metabolomics. Link

    • Context: Establishes the baseline for reporting extraction efficiency and quenching protocols.
  • Sumner, S. C., et al. (1999). "Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice." Chemical Research in Toxicology. Link

    • Context: Definitive study on the CYP2E1 vs. GSH pathways and the use of 13C tracers for ACN.
  • Lu, W., et al. (2017). "Metabolite measurement: pitfalls to avoid and practices to follow." Annual Review of Biochemistry. Link

    • Context: Authoritative review on quenching methods (Cold MeOH/ACN) and leakage issues.
  • Ghanayem, B. I., et al. (2002). "Cytochrome P450 2E1 is essential for acrylonitrile metabolism to cyanide."[2] Drug Metabolism and Disposition. Link

    • Context: Mechanistic validation of the oxidative p
  • Konishi, Y., et al. (2024). "Loss of Volatile Metabolites during Concentration of Metabolomic Extracts." ACS Omega. Link

    • Context: Recent data quantifying the loss of volatile compounds during N2 blowdown, supporting the "Dilute-and-Shoot" recommend

Sources

Validation & Comparative

Comparative Guide: Acrylonitrile-2-13C vs. 14C-Acrylonitrile for Toxicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the toxicological assessment of acrylonitrile (ACN), the choice between Acrylonitrile-2-13C (Stable Isotope) and 14C-Labeled Acrylonitrile (Radiolabel) is not merely a matter of preference but of experimental objective.

  • 14C-Acrylonitrile is the industry standard for Quantitative Whole-Body Autoradiography (QWBA) and Mass Balance studies. It provides absolute quantification of tissue distribution and total covalent binding but lacks intrinsic structural resolution.

  • This compound is the superior tool for Mechanistic Elucidation and Adductomics . It enables the precise structural identification of DNA and protein adducts via LC-MS/MS and NMR, distinguishing exogenous adducts from endogenous background noise without the safety constraints of radioactivity.

This guide details the technical application of both isotopologues, supported by validated protocols and metabolic pathway analysis.

Part 1: The Mechanistic Basis of Acrylonitrile Toxicity

To select the correct label, one must understand the metabolic fate of ACN. The toxicity is driven by oxidative bioactivation via CYP2E1 to the epoxide 2-cyanoethylene oxide (CEO) , which acts as a direct alkylating agent.

Metabolic Activation Pathway (DOT Diagram)

ACN_Metabolism ACN Acrylonitrile (Parent) CYP CYP2E1 (Oxidation) ACN->CYP Liver Microsomes GSH Glutathione Conjugation ACN->GSH Direct Reaction CEO 2-Cyanoethylene Oxide (CEO) CYP->CEO Epoxidation DNA DNA Adducts (N7-Guanine) CEO->DNA Covalent Binding Hb Hemoglobin Adducts (N-terminal Valine) CEO->Hb Alkylation CN Cyanide Release (Mitochondrial Toxicity) CEO->CN Hydrolysis

Figure 1: The metabolic bioactivation of acrylonitrile.[1] The choice of label position (e.g., 2-13C or 14C) determines the ability to track the cyanoethyl group into the final adduct.

Part 2: 14C-Acrylonitrile (The Radiotracer Standard)

Core Application: Mass Balance & Tissue Distribution

Radiolabeling (typically [2,3-14C] or [1-14C]) is the only method capable of providing a complete "mass balance"—accounting for 100% of the administered dose across urine, feces, expired air (as 14CO2), and carcass.

Technical Advantage: Absolute Sensitivity

14C detection via Liquid Scintillation Counting (LSC) is independent of chemical structure. Even if ACN is metabolized into a completely unknown derivative, the 14C tag remains detectable. This is critical for detecting covalent binding to macromolecules, which often occurs at low picomole levels that escape UV or standard MS detection.

Experimental Protocol: Mass Balance Study

Objective: Determine total elimination routes and tissue retention.

  • Dosing: Administer 14C-ACN (e.g., 50 µCi/kg) orally or intravenously to Wistar rats.

  • Metabolic Cage: House animals individually in glass metabolic cages for 24–48 hours.

    • Air Trap: Draw air through 1N NaOH traps to capture expired 14CO2 (indicative of cyanide metabolism).

  • Collection: Collect urine and feces at 0-6h, 6-12h, and 12-24h intervals.

  • Tissue Harvest: At termination, remove liver, kidney, brain, and blood.

  • Combustion: Oxidize solid tissues (Sample Oxidizer) to convert all carbon to 14CO2.

  • Quantification: Trap 14CO2 in a scintillant cocktail and analyze via LSC.

  • Data Output: Express results as % Dose Recovered. (Note: ACN typically shows high erythrocyte retention due to hemoglobin binding).

Part 3: this compound (The Structural Probe)

Core Application: Adductomics & Mechanism

Stable isotope labeling is used when the identity of the metabolite is more important than the quantity. By labeling the 2-position (the alpha carbon: CH2=C H-CN), researchers can track the specific incorporation of the cyanoethyl group into proteins using Mass Spectrometry.

Technical Advantage: Mass Shift Differentiation

In LC-MS/MS, endogenous background noise often obscures low-level adducts. This compound introduces a predictable mass shift (e.g., +1.003 Da per labeled carbon).

  • Experiment: Mix 1:1 ratio of Unlabeled ACN and 13C-ACN.

  • Result: All true ACN-derived metabolites will appear as "doublets" in the mass spectrum separated by the mass difference. This filters out 99% of false positives.

Experimental Protocol: Hemoglobin Adduct Quantification

Objective: Identify N-(2-cyanoethyl)valine (CEVal) as a biomarker of exposure.[2]

  • Globin Isolation: Precipitate globin from lysed erythrocytes using acidic acetone. Wash and dry.

  • Modified Edman Degradation:

    • Dissolve globin in formamide/NaOH.

    • Add Pentafluorophenyl isothiocyanate (PFPITC) .

    • Incubate at 45°C for 1.5 hours. This specifically cleaves the N-terminal valine adduct.[3]

  • Extraction: Extract the resulting thiohydantoin derivative with diethyl ether.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Ionization: Electrospray Positive Mode (ESI+).

    • MRM Transitions: Monitor m/z for the unlabeled adduct and the m/z +1 (or +3 if fully labeled) for the 13C-adduct.

  • Validation: The presence of the specific mass shift confirms the adduct is derived from the exogenous ACN, not environmental background.

Part 4: Comparative Analysis

The following table contrasts the operational parameters of both methods.

Feature14C-AcrylonitrileThis compound
Primary Output Total Radioactivity (Quantification)Mass Spectrum (Structure)
Sensitivity Extremely High (fmol/g)High (pmol/g) - Dependent on MS
Safety Radioactive (Requires RSO oversight)Safe (Benchtop handling)
Cost High (Disposal & Synthesis)Moderate (Synthesis only)
Structural Data None (requires co-chromatography)Definitive (NMR/MS fragmentation)
Macromolecule Binding Measures Total Binding (Non-specific)Identifies Specific Amino Acid (e.g., Val-1)
Best For Regulatory ADME, QWBAMechanism of Action, Biomarker Discovery

Part 5: Decision Matrix & Workflow

Use this logic flow to determine the appropriate label for your study phase.

Decision_Matrix cluster_tips Pro Tip: Combined Approach Start Study Objective? Q1 Is this a regulatory Mass Balance study? Start->Q1 Q2 Do you need to identify specific DNA/Protein adducts? Q1->Q2 No Res14C Use 14C-Acrylonitrile (Standard ADME) Q1->Res14C Yes Q2->Res14C No (Need total binding) Res13C Use this compound (LC-MS/MS or NMR) Q2->Res13C Yes Tip Co-administer 14C (trace) + 13C (bulk) to get quantification AND structure in a single animal.

Figure 2: Strategic selection workflow. For comprehensive drug development, a "cold-spike" method (using 13C as the carrier for a 14C trace) is often the gold standard.

References

  • Sumner, S. C., et al. (1999). Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice.[1] Chemical Research in Toxicology.

  • Fennell, T. R., et al. (2000). Hemoglobin adducts of acrylonitrile and acrylamide: biomarkers in occupational and environmental medicine.[4] Toxicology.[1][5][6]

  • Ahmed, A. E., et al. (1982).[6] Distribution and covalent interactions of [1-14C]acrylonitrile in the rat. Toxicology.[5][6][7]

  • Törnqvist, M., et al. (2014). LC-MS/MS Screening Strategy for Unknown Adducts to N-Terminal Valine in Hemoglobin. Chemical Research in Toxicology.

  • Guengerich, F. P., et al. (1986). In vivo formation of N7-(2-oxoethyl)guanine in DNA of rats exposed to acrylonitrile. Cancer Research.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Acrylonitrile-2-13C Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. When working with isotopically labeled compounds such as Acrylonitrile-2-13C, which serves as a crucial tracer in metabolic studies and environmental fate analysis, rigorous validation of analytical results is not just best practice—it is a scientific necessity.[1][2] This guide provides an in-depth technical comparison of analytical methods for the cross-validation of this compound, moving beyond procedural lists to explain the causality behind experimental choices and ensure a self-validating analytical system.

The Analytical Triad for this compound Validation

A robust cross-validation strategy for this compound should incorporate a combination of spectroscopic and spectrometric methods. The ideal triad of techniques includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and determination of isotopic enrichment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For high-sensitivity quantification and confirmation of molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: As a complementary qualitative technique to confirm the presence of the nitrile functional group.

This multi-faceted approach ensures that every critical attribute of the labeled compound is verified by at least two independent methods, creating a self-validating workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the cornerstone of structural analysis for isotopically labeled compounds. Its unique ability to probe the nuclear environment of specific atoms makes it indispensable for confirming the precise location and extent of isotopic labeling.

Causality of Method Choice:

For this compound, ¹³C NMR is not just a characterization tool; it is the primary method to definitively confirm that the ¹³C label is at the C2 position. While ¹H NMR provides information about the protons in the molecule, ¹³C NMR directly observes the carbon skeleton.

Key Experimental Insights:

  • Quantitative ¹³C NMR (qNMR): While conventional ¹³C NMR is often considered non-quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times, specific acquisition parameters can be employed to obtain quantitative data.[3][4] This involves using inverse-gated decoupling to suppress the NOE and introducing long relaxation delays between pulses.[4] Though time-consuming, this is crucial for determining the isotopic enrichment of this compound.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure of the acrylonitrile backbone.

Experimental Protocol: Quantitative ¹³C NMR of this compound
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a known amount of an internal standard with a single, well-resolved ¹³C resonance (e.g., 1,3,5-trichlorobenzene).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Probe: A broadband or dual-tuned probe.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Pulse Program: Use an inverse-gated decoupling sequence.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the carbon nuclei of interest (can be determined experimentally using an inversion-recovery experiment). A delay of 30-60 seconds is a conservative starting point.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N.

    • Carefully phase the spectrum.

    • Integrate the signal corresponding to the ¹³C-labeled carbon and the signal of the internal standard.

  • Calculation: The concentration and isotopic enrichment can be calculated based on the integral values, the weight of the sample and internal standard, and their respective molecular weights.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Quantification and Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is an ideal orthogonal method to NMR for the analysis of volatile compounds like acrylonitrile.

Causality of Method Choice:

GC-MS provides complementary information to NMR. While NMR confirms the label's position, GC-MS confirms the molecular weight of the labeled compound and offers superior sensitivity for quantification, often at the parts-per-billion (ppb) level.[6][7]

Key Experimental Insights:

  • Selective Ion Monitoring (SIM): For enhanced sensitivity and specificity, the mass spectrometer can be operated in SIM mode.[8] By monitoring the molecular ion of this compound (m/z 54) and its unlabeled counterpart (m/z 53), one can accurately determine the isotopic ratio and quantify the labeled compound even in complex matrices.[9]

  • Method Validation: It is crucial to validate the GC-MS method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) using certified reference materials of both labeled and unlabeled acrylonitrile.[10]

Experimental Protocol: GC-MS Analysis of this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or methyl tert-butyl ether).[7] Create a series of calibration standards by serial dilution. For biological samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[8]

  • GC System:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Column: A polar capillary column (e.g., HP-INNOWax, 60 m x 0.25 mm x 0.50 µm) is suitable for separating acrylonitrile from potential impurities.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]

    • Oven Program: A temperature gradient program should be optimized to ensure good peak shape and resolution.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analyzer: Quadrupole mass analyzer.

    • Mode: Operate in Selected Ion Monitoring (SIM) mode, monitoring m/z 54 for this compound and m/z 53 for the unlabeled analogue.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the m/z 54 ion against the concentration of the this compound standards.

    • Quantify the this compound in unknown samples using the calibration curve.

    • The ratio of the peak areas of m/z 54 to m/z 53 can be used to confirm the isotopic enrichment.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Confirmatory Tool

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While not a quantitative technique in this context, it serves as a rapid and straightforward method to confirm the presence of the characteristic nitrile group in this compound.

Causality of Method Choice:

The C≡N stretching vibration in nitriles gives rise to a sharp and intense absorption band in a relatively uncongested region of the IR spectrum, making it a highly diagnostic feature.[11][12] This provides a quick quality control check and complements the structural information from NMR and the molecular weight information from MS.

Key Experimental Insights:

  • Characteristic Absorption: The C≡N stretch for acrylonitrile typically appears around 2230 cm⁻¹.[12] The position of this peak is not expected to shift significantly due to the ¹³C labeling at the C2 position.

  • Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable IR-transparent solvent.

Experimental Protocol: FTIR Analysis of this compound
  • Sample Preparation: Place a drop of the neat this compound liquid between two NaCl or KBr plates.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-650 cm⁻¹.[13]

    • Resolution: 4 cm⁻¹.[13]

    • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic sharp absorption peak for the C≡N stretch around 2230 cm⁻¹.

    • Compare the obtained spectrum with a reference spectrum of unlabeled acrylonitrile to confirm the overall spectral fingerprint.

Data Presentation and Comparison

To facilitate a clear comparison of the results obtained from the different analytical methods, the data should be summarized in a structured table.

Parameter¹³C NMRGC-MSFTIRCross-Validation Check
Identity Confirms C2 labelingConfirms molecular weight (m/z 54)Confirms nitrile groupConsistent structural information
Purity (%) Quantitative (with internal standard)Quantitative (with calibration curve)Not quantitativeAgreement in purity values
Concentration QuantitativeHigh-sensitivity quantificationNot quantitativeCorrelation between NMR and GC-MS results
Isotopic Enrichment (%) Directly determined from spectraDetermined from ion ratiosNot applicableAgreement between methods

Visualization of the Cross-Validation Workflow

The logical flow of the cross-validation process can be visualized using the following diagram:

CrossValidationWorkflow cluster_NMR NMR Analysis cluster_GCMS GC-MS Analysis cluster_FTIR FTIR Analysis NMR_Sample This compound Sample qNMR Quantitative 13C NMR NMR_Sample->qNMR NMR_Results Structural Confirmation Isotopic Enrichment Purity & Concentration qNMR->NMR_Results Validation Cross-Validation Data Comparison NMR_Results->Validation Structural & Quantitative Data GCMS_Sample This compound Sample GCMS_Analysis GC-MS (SIM Mode) GCMS_Sample->GCMS_Analysis GCMS_Results Molecular Weight Confirmation High-Sensitivity Quantification Purity GCMS_Analysis->GCMS_Results GCMS_Results->Validation Quantitative & Mass Data FTIR_Sample This compound Sample FTIR_Analysis FTIR Spectroscopy FTIR_Sample->FTIR_Analysis FTIR_Results Functional Group Confirmation (Nitrile) FTIR_Analysis->FTIR_Results FTIR_Results->Validation Qualitative Confirmation Final_Report Validated this compound Results Validation->Final_Report

Caption: Cross-validation workflow for this compound analysis.

Conclusion

A multi-technique approach is indispensable for the robust analysis and validation of this compound. By integrating the structural certainty of NMR, the quantitative power and sensitivity of GC-MS, and the rapid confirmatory nature of FTIR, a self-validating system is established. This ensures the highest level of confidence in the analytical results, which is critical for the success of research and development projects that rely on isotopically labeled compounds. The experimental protocols and rationale provided in this guide are designed to empower researchers to implement a comprehensive and scientifically sound cross-validation strategy.

References

  • NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. Retrieved from [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Acrylonitrile. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1994). ACRYLONITRILE: METHOD 1604. Retrieved from [Link]

  • Google Patents. (n.d.). CN102749389B - Analytic method of acrylonitrile material.
  • National Institutes of Health (NIH). (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • PubMed. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Retrieved from [Link]

  • Caltest Analytical Laboratory. (n.d.). Acrolein and Acrylonitrile Analysis. Retrieved from [Link]

  • ResearchGate. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Retrieved from [Link]

  • Publisso. (2023). Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

  • Publisso. (2023). Acrylonitrile – Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • ResearchGate. (2014). Simultaneous quantitation of urinary cotinine and acrylonitrile-derived mercapturic acids with ultraperformance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2007). Matching isotopic distributions from metabolically labeled samples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed. (2004). A Method for the Quantification of Biomarkers of Exposure to Acrylonitrile and 1,3-butadiene in Human Urine by Column-Switching Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • CNKI. (2013). Determination of Acrylonitrile in Cosmetics by GC-MS Method. Retrieved from [Link]

  • PubMed. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

  • Routledge. (2010). Handbook of Analytical Validation. Retrieved from [Link]

  • ResearchGate. (2018). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. Retrieved from [Link]

  • Chem.uci.edu. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • RSC Publishing. (2015). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2026). What Does the Future Hold for High-Precision Metal Isotope Analysis?. Retrieved from [Link]

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The Significance of the C2 Position: A Secondary Kinetic Isotope Effect

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Kinetic Isotope Effect of Acrylonitrile-2-¹³C: A Comparative Analysis for Mechanistic Elucidation

In the pursuit of developing novel pharmaceuticals and advanced materials, a granular understanding of reaction mechanisms is not merely academic—it is a prerequisite for innovation. The kinetic isotope effect (KIE) stands out as a uniquely powerful tool for probing the transition states of chemical reactions, offering insights that guide catalyst design, optimize reaction conditions, and predict metabolic pathways.[1][2][3] This guide provides a comprehensive assessment of the kinetic isotope effect of Acrylonitrile-2-¹³C, a specific isotopic label that offers nuanced information about changes in bonding and hybridization during reaction progress.

This document is structured to serve as a practical comparison guide for researchers, scientists, and drug development professionals. We will move beyond theoretical descriptions to provide actionable experimental protocols, comparative data, and the causal reasoning behind our methodological choices, empowering you to leverage this sensitive mechanistic probe in your own research.

When a C-H bond is broken or formed in the rate-determining step of a reaction, we observe a primary kinetic isotope effect.[4] However, isotopic substitution at a position not directly involved in bond cleavage, such as the C2 carbon of acrylonitrile (CH₂=C HCN), elicits a secondary kinetic isotope effect. This effect arises from changes in the vibrational environment of the isotopic center as the reaction proceeds from the reactant to the transition state.

For acrylonitrile, the C2 carbon is sp² hybridized. During many key reactions, such as radical polymerization or Michael additions, this carbon's hybridization changes in the transition state, moving towards sp³. This shift in geometry and bonding alters the force constants of the vibrational modes associated with C2. A heavier isotope like ¹³C will preferentially reside in the state where it is more strongly bound.[4] Consequently, measuring the KIE at this position provides direct evidence for the degree of rehybridization at the transition state, a critical parameter for distinguishing between concerted and stepwise mechanisms or early and late transition states.

Comparative Analysis: Acrylonitrile-2-¹³C vs. Other Isotopologues

The choice of isotopic label is a critical experimental decision. While a KIE study on Acrylonitrile-2-¹³C has not been explicitly detailed in the literature, we can infer its utility by comparing it with other labeled positions and similar chemical systems, such as methyl methacrylate.[5]

IsotopologueType of KIEMechanistic Information ProvidedExpected KIE (k¹²/k¹³)
Acrylonitrile-1-¹³CPrimaryInformation on C-C bond formation at the terminal carbon (C1). A significant KIE suggests this bond formation is part of the rate-determining step.> 1.02
Acrylonitrile-2-¹³C Secondary Probes the change in hybridization at C2 from sp² to sp³. A KIE deviating from 1.00 indicates a change in the bonding environment at this carbon in the transition state. ~1.00-1.02
Acrylonitrile-3-¹³C (Nitrile Carbon)SecondaryReveals changes in the electronic structure and bonding of the nitrile group during the reaction.~1.00
Acrylonitrile-¹⁵NSecondarySimilar to the 3-¹³C label, this probes the involvement of the nitrile group's nitrogen atom in the transition state.~1.00

Table 1: Comparative analysis of different isotopic labels for acrylonitrile and the mechanistic insights they provide. Expected KIE values are estimates based on typical values for primary and secondary ¹³C KIEs.[6]

The data clearly indicates that each labeled position offers a unique window into the reaction mechanism. Acrylonitrile-2-¹³C is particularly valuable for understanding the fine details of the transition state geometry at a non-reacting, yet electronically significant, center.

Experimental Protocol: Measuring the ¹³C KIE at Natural Abundance

The prohibitive cost and synthetic challenge of preparing site-specifically labeled compounds have historically limited the application of heavy-atom KIE studies.[6] However, advancements in high-field Nuclear Magnetic Resonance (NMR) spectroscopy allow for the precise measurement of ¹³C KIEs at natural abundance (approximately 1.1%).[2][3][7] This technique relies on the principle of kinetic fractionation: as a reaction proceeds, the starting material becomes enriched in the heavier, slower-reacting isotopologue.[6]

Below is a self-validating protocol for determining the KIE of Acrylonitrile-2-¹³C in a model radical polymerization reaction.

Step-by-Step Methodology
  • Internal Standard Selection: Choose an inert internal standard with a known concentration and sharp NMR signals that do not overlap with acrylonitrile signals. 1,3,5-Trimethoxybenzene is a suitable candidate.

  • Reaction Setup:

    • Prepare a stock solution of acrylonitrile and the internal standard in a suitable solvent (e.g., DMSO-d₆).

    • Acquire an initial ¹³C NMR spectrum of this solution (t=0). This provides the baseline isotopic ratio.

    • Initiate the polymerization reaction by adding a radical initiator (e.g., AIBN) and heating to an appropriate temperature (e.g., 60°C).

  • Reaction Monitoring and Quenching:

    • Allow the reaction to proceed to high conversion (>90%). The high conversion is crucial to magnify the isotopic enrichment in the remaining starting material.[3]

    • Quench the reaction by rapidly cooling and adding an inhibitor (e.g., hydroquinone).

  • Sample Preparation for NMR:

    • Remove the formed polymer, typically by precipitation in a non-solvent like methanol.

    • Carefully isolate the unreacted acrylonitrile and internal standard from the supernatant, for example, by vacuum transfer.

  • NMR Data Acquisition:

    • Acquire a high-resolution quantitative ¹³C NMR spectrum of the recovered starting material. To enhance sensitivity, a polarization transfer technique like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed, which can significantly reduce acquisition time.[2][3][8]

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbons of interest to ensure accurate integration.

  • Data Analysis and KIE Calculation:

    • Integrate the signal for the C2 carbon of acrylonitrile and a well-resolved signal from the internal standard in both the t=0 and the final timepoint spectra.

    • The KIE is calculated using the following equation, as developed by Singleton and co-workers:[6] KIE = ln(1 - F) / ln(1 - F * (R / R₀)) Where:

      • F is the fractional conversion of the reaction.

      • R is the ratio of the integral of the C2 carbon to the integral of the internal standard at the final timepoint.

      • R₀ is the same ratio at t=0.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Stock Solution: Acrylonitrile + Internal Standard B Acquire t=0 ¹³C NMR (Baseline R₀) A->B C Initiate Polymerization (e.g., AIBN, 60°C) B->C D Run to High Conversion (>90%) C->D E Quench Reaction D->E F Isolate Unreacted Monomer E->F G Acquire Final ¹³C NMR (Final R) F->G H Calculate KIE G->H

Caption: Workflow for KIE measurement at natural abundance.

Interpreting the Results: A Mechanistic Deep Dive

The value of the KIE for Acrylonitrile-2-¹³C provides a quantitative measure of the change in the transition state structure at that carbon.

  • A "normal" KIE (k¹²/k¹³ > 1): This indicates that the vibrational frequencies associated with the C2 carbon have decreased in the transition state relative to the ground state. This is the expected outcome for a reaction where the C2 carbon rehybridizes from sp² towards sp³, weakening the C=C double bond. The magnitude of the KIE would correlate with the extent of this rehybridization in the transition state.

  • An "inverse" KIE (k¹²/k¹³ < 1): This would suggest that the bonding at C2 becomes stiffer or more constrained in the transition state, which is less common for this type of reaction.

  • A KIE of unity (k¹²/k¹³ = 1): This implies no significant change in the bonding environment at C2 in the rate-determining transition state.

Visualizing the Transition State

G cluster_reactant Reactant cluster_ts Transition State cluster_product Product R H₂C=C(¹³C)H-CN (sp² hybridized) TS [R•---H₂C---C(¹³C)H-CN]‡ (Moving towards sp³ hybridization) R->TS ΔG‡ P -R-CH₂-C(¹³C)H(CN)- (sp³ hybridized) TS->P

Caption: Rehybridization of C2 during radical addition.

By comparing the experimentally determined KIE for Acrylonitrile-2-¹³C with values predicted from computational models (e.g., using Density Functional Theory), researchers can validate proposed reaction mechanisms with a high degree of confidence.[7][9] This synergy between experimental data and theoretical calculation represents the gold standard in modern mechanistic chemistry.

Conclusion

The assessment of the kinetic isotope effect at the C2 position of acrylonitrile is a subtle yet powerful strategy for dissecting complex reaction mechanisms. While direct literature on this specific isotopologue is sparse, the principles of physical organic chemistry and established methodologies for KIE determination provide a clear roadmap for its application. By employing natural abundance ¹³C NMR spectroscopy, researchers can gain invaluable, quantitative insights into transition state structures, informing the rational design of next-generation catalysts, polymers, and therapeutic agents.

References

  • Chemical Communications (RSC Publishing).

  • OSTI.gov.

  • PubMed Central (PMC).

  • DASH (Harvard).

  • Wikipedia.

  • OAKTrust.

  • ScienceDirect.

  • EPFL.

  • ACS Publications.

  • YouTube.

  • ResearchGate.

  • Wiley Online Library.

  • csbsju.edu.

  • MIT.

  • Henry Rzepa's Blog.

Sources

Safety Operating Guide

Acrylonitrile-2-13C: Operational Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not treat Acrylonitrile-2-13C as radioactive waste. Unless specifically mixed with radiolabels (e.g.,


 or 

), this compound contains a stable carbon isotope. It poses no radiological hazard. Disposing of this material via radioactive waste streams is a critical fiscal and logistical error that will result in rejection by waste vendors and unnecessary regulatory scrutiny.

Primary Hazard: This compound is a Class IB Flammable Liquid and a high-acute toxicity carcinogen prone to explosive self-polymerization if the inhibitor (Methylhydroquinone/MEHQ) is depleted.

Material Characterization & Hazard Profile[1]

As researchers, we often focus on the isotopic enrichment for NMR or Mass Spectrometry (


 at the C2 position). However, for disposal, the chemical reactivity of the acrylonitrile moiety dictates the protocol. The isotopic label does not alter the flash point or toxicity limits.
Physicochemical Safety Data
ParameterValueOperational Implication
CAS Number 107-13-1 (Unlabeled)Use for general SDS lookup; specific isotope CAS varies.
RCRA Waste Code U009 Mandatory code for hazardous waste labeling.
Flash Point -1°C (30°F)Vapors can ignite at freezer temperatures.[1][2]
Boiling Point 77°C (171°F)High volatility; strictly fume hood only.
Explosive Limits 3.0% - 17.0% (v/v)Wide explosive range; ground all metal transfers.
Inhibitor MEHQ (35-45 ppm)Requires dissolved oxygen to function. Do not store under pure Nitrogen.

The Polymerization Hazard: A Self-Validating Risk

The most distinct risk with Acrylonitrile is "runaway polymerization." This reaction is exothermic (releasing 17.3 kcal/mole).[3] If the heat cannot escape, it accelerates the reaction, leading to container rupture or explosion.

The Mechanism of Failure: Commercially supplied this compound is stabilized with MEHQ. MEHQ functions only in the presence of dissolved oxygen.

  • The Error: Researchers often store this expensive isotope under inert gas (

    
     or 
    
    
    
    ) to "protect" purity.
  • The Consequence: Without oxygen, MEHQ becomes inactive. The monomer begins to form radical chains.

  • The Sign: The liquid turns from clear/colorless to yellow or cloudy .

Workflow: Assessment & Disposal Decision Tree

The following diagram outlines the logical flow for assessing the material state prior to disposal.

DisposalWorkflow Start Inspect this compound Container VisualCheck Visual Inspection: Color & Clarity Start->VisualCheck ConditionClear Clear / Colorless (Stable) VisualCheck->ConditionClear Normal ConditionYellow Yellow / Cloudy (Polymerizing) VisualCheck->ConditionYellow Inhibitor Depleted ConditionSolid Solidified / Hot (Runaway Reaction) VisualCheck->ConditionSolid Critical Failure ActionStandard Standard Chemical Disposal (U009) ConditionClear->ActionStandard ActionStabilize Emergency Stabilization (Add Hydroquinone) ConditionYellow->ActionStabilize ActionEvacuate EVACUATE LAB Call Hazmat ConditionSolid->ActionEvacuate

Caption: Decision logic for Acrylonitrile disposal based on visual stability indicators.

Detailed Disposal Protocol

Phase 1: Segregation (Chemical Incompatibility)

Before moving the container, ensure the waste accumulation area is free of incompatible agents. Acrylonitrile reacts violently with:

  • Strong Oxidizers: Bromine, Chromic acid (Fire/Explosion risk).

  • Strong Bases: Ammonia, Amines, Caustic soda (Initiates rapid polymerization).

  • Copper/Copper Alloys: Acts as a catalyst for decomposition. Never use brass regulators or copper tubing.

Phase 2: Packaging & Labeling
  • Primary Container: If the original manufacturer bottle is intact and the material is stable (clear), keep it in the original container.

  • Secondary Containment: Place the bottle into a chemically resistant polyethylene bag or overpack.

  • Labeling Requirements:

    • Chemical Name: this compound.

    • Hazard Class: Flammable (3), Poison (6.1).

    • EPA Waste Code: U009 .[4]

    • Isotope Flag: Clearly mark "STABLE ISOTOPE - NON-RADIOACTIVE" to prevent rejection by EHS/Radiation Safety.

Phase 3: Stabilization (Only if Yellowing is observed)

Note: This procedure should only be attempted by experienced personnel in a functioning fume hood. If the liquid shows early signs of yellowing but is not hot:

  • Place the container in an ice bath to slow reaction kinetics.

  • Add excess inhibitor (Hydroquinone or MEHQ) if available solid is on hand.

  • Do not seal the cap tightly. Polymerization generates pressure. Use a vented cap or leave the cap slightly loose during the wait for waste pickup.

Emergency Procedures

Spills (< 100 mL)
  • Evacuate: Clear the immediate area. Acrylonitrile has poor warning properties (onion/garlic odor is only detectable at toxic levels).[2]

  • PPE: Double nitrile gloves are insufficient for prolonged contact. Use Silver Shield® or laminate barrier gloves if direct handling is required.

  • Absorb: Use non-combustible absorbent (vermiculite or clay). Do not use paper towels (flammability risk).

  • Decontaminate: Wash surfaces with a mild detergent.[5] Do not use bleach (potential for chloramine/toxic gas generation).

Exposure[1][2][3][6][7][8][9][10]
  • Inhalation: Move to fresh air immediately. Cyanide-like toxicity requires immediate medical attention.

  • Skin: Wash with soap and water for 15 minutes. Discard contaminated leather shoes (they cannot be decontaminated).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1045 - Acrylonitrile Safety Standards. [Link][6][7]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes (U-List). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Acrylonitrile: Systemic Agent. [Link]

Sources

Personal protective equipment for handling Acrylonitrile-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling Acrylonitrile-2-13C

As a Senior Application Scientist, my primary goal is to ensure that your work is not only groundbreaking but also conducted with the highest degree of safety. Handling isotopically labeled compounds like Acrylonitrile-2-¹³C requires the same rigor and respect for safety as the unlabeled parent compound. The introduction of a stable isotope does not alter the chemical's reactivity or its toxicological profile. Therefore, this guide provides a comprehensive operational and safety plan based on the well-established hazards of acrylonitrile.

Our approach is built on a simple principle: a protocol is only effective if the science behind it is understood. We will not just list personal protective equipment (PPE); we will explain why each component is critical, grounding our recommendations in authoritative sources and field-proven best practices.

Acrylonitrile (AN) is a versatile and vital chemical intermediate, but it is also a substance that demands meticulous handling.[1][2] Its primary hazards are the foundation of our PPE and safety protocols.

  • High Toxicity : Acrylonitrile is poisonous through inhalation, ingestion, and, critically, skin absorption.[2][3] Once in the body, it can metabolize to release cyanide, leading to systemic toxic effects.[3] Symptoms of acute exposure can include headaches, dizziness, nausea, and in severe cases, loss of consciousness and death.[2][4]

  • Carcinogenicity : Acrylonitrile is classified as a probable human carcinogen.[5] This necessitates minimizing exposure to the lowest possible levels, as there may be no safe threshold.

  • Flammability : It is a highly flammable liquid, and its vapors can form explosive mixtures in the air.[1][4] Vapors are heavier than air and can travel to distant ignition sources.[1][6]

  • Reactivity and Polymerization : Acrylonitrile can polymerize violently if not properly inhibited or if exposed to incompatible materials like strong bases, acids, copper, or peroxides.[2][6] This reaction is highly exothermic and can lead to a runaway temperature increase, potentially rupturing containers.[2]

  • Dermal Hazard : Liquid AN is readily absorbed through the skin and can cause severe blistering, sometimes with a delayed onset.[4][7] Materials like leather can absorb the chemical and hold it against the skin, making them particularly dangerous.[3][4][7]

These hazards are quantified by various regulatory bodies, establishing strict exposure limits for workplace safety.

Table 1: Occupational Exposure Limits for Acrylonitrile
AgencyLimit TypeValueNotes
OSHA PEL (8-hr TWA)2 ppmPermissible Exposure Limit[3][6]
Ceiling Limit10 ppmAveraged over any 15-minute period[4][6]
Action Level1 ppm8-hour Time-Weighted Average[1]
NIOSH REL (10-hr TWA)1 ppmRecommended Exposure Limit[5][6]
IDLH85 ppmImmediately Dangerous to Life or Health[3][6]
ACGIH TLV (8-hr TWA)2 ppmThreshold Limit Value[5][6]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

The Core Directive: Your Personal Protective Equipment Ensemble

Given the multi-faceted hazards of Acrylonitrile-2-¹³C, a comprehensive PPE strategy is non-negotiable. Every component is designed to block a specific route of exposure. All handling of this substance must occur within a designated area, such as a certified chemical fume hood, to provide the primary engineering control.[5]

Respiratory Protection

The primary defense against inhaling toxic and carcinogenic vapors.

  • Requirement : For concentrations exceeding the NIOSH REL of 1 ppm, a NIOSH-approved supplied-air respirator with a full facepiece, operated in a pressure-demand or other positive-pressure mode, is required.[5]

  • Causality : Acrylonitrile's odor threshold is around 13-19 ppm, well above the safe exposure limits, meaning you can be overexposed without detecting it by smell.[3][4] A full facepiece also provides eye protection.

Hand Protection

Essential to prevent dermal absorption, a primary route of exposure.

  • Requirement : Butyl rubber gloves are recommended.[3][5] Other materials cited for their high resistance include Viton®/Butyl and Silver Shield/4H®.[5]

  • Causality : Acrylonitrile can penetrate many common glove materials, including leather, which must be strictly avoided.[1][3] Always inspect gloves for tears or punctures before use.

Body Protection

Protects against skin contact from splashes or spills.

  • Requirement : Impermeable coveralls or similar full-body work clothing.[7] A chemically resistant apron or suit may be necessary depending on the scale of the operation.

  • Causality : Skin contact must be prevented.[7] Any non-impervious clothing that becomes contaminated must be removed immediately, as acrylonitrile can soak through and cause delayed blistering and systemic toxicity.[4]

Eye and Face Protection

Critical for preventing contact with the liquid or high concentrations of vapor.

  • Requirement : Splash-proof safety goggles are mandatory.[4] A face shield should be worn in conjunction with goggles whenever there is a significant splash hazard.[5]

  • Causality : Liquid acrylonitrile can cause severe eye irritation.[4] Contact lenses should not be worn, as they can trap the chemical against the eye.[4][5]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, repeatable workflow is paramount for safety. This protocol ensures that all safety measures are in place before, during, and after handling Acrylonitrile-2-¹³C.

Step 1: Pre-Handling Safety Verification
  • Area Designation : Ensure a regulated area is clearly marked where Acrylonitrile-2-¹³C will be handled.[5]

  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Emergency Equipment Check : Locate and confirm the operational status of the nearest safety shower and eyewash station.[1][5]

  • Spill Kit Assembly : Ensure a spill kit containing an activated charcoal adsorbent is readily available.[5] Do not use vermiculite or sand for large spills as this may not be sufficient.

  • Review SDS : Read the most current Safety Data Sheet for acrylonitrile before beginning work.

Step 2: PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Inner Gloves Don2 2. Body Suit / Coveralls Don1->Don2 Don3 3. Respirator (Perform Seal Check) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves (Butyl Rubber) Don4->Don5 Doff1 1. Decontaminate / Wipe Outer Gloves Doff2 2. Remove Outer Gloves Doff1->Doff2 Doff3 3. Remove Face Shield & Goggles Doff2->Doff3 Doff4 4. Remove Body Suit Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6

Caption: Logical workflow for donning and doffing PPE.

Step 3: Handling and Experimental Work
  • Grounding : All metal containers must be bonded and grounded when transferring liquid acrylonitrile to prevent ignition from static discharge.[1][4]

  • Tool Selection : Use only non-sparking tools when opening or closing containers.[1][4]

  • Containment : Perform all work within the chemical fume hood. Keep the sash at the lowest practical height.

  • Quantity : Work with the smallest quantity of material necessary for the experiment.

  • Storage : Keep containers tightly closed in a cool, well-ventilated, designated flammables area, away from incompatible materials.[4]

Emergency and Disposal Plans

Emergency Response: Exposure
  • Inhalation : Immediately move the exposed person to fresh air.[4][8] If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4][8]

  • Skin Contact : Immediately wash the contaminated skin with large amounts of water for at least 15-20 minutes.[3][4][9] Remove all contaminated clothing while under the shower.[4][5] Discard contaminated leather items; they cannot be decontaminated.[1][3][4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Give the person large quantities of water and seek immediate medical attention.[4][9]

Spill Response
  • Evacuate : Evacuate all non-essential personnel from the area.[5][7]

  • Ignition Sources : Remove all sources of ignition.[5][7]

  • Contain & Absorb : For small spills, cover with an activated charcoal adsorbent.[5] Use non-sparking tools to collect the absorbed material into a sealable container for disposal.[8]

  • Ventilate : Ventilate the area thoroughly after cleanup is complete.[5]

Disposal Plan
  • Chemical Waste : All Acrylonitrile-2-¹³C waste and spill cleanup materials must be disposed of as hazardous waste.[5] Do not pour down the drain.[7]

  • Contaminated PPE : All disposable PPE (gloves, suits, etc.) used while handling the chemical must be collected in a sealed, labeled hazardous waste container.

  • Compliance : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

By integrating this comprehensive safety and handling plan into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with Acrylonitrile-2-¹³C, ensuring a safe environment for discovery.

References

  • Occupational Safety and Health Administration (OSHA) . (n.d.). 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. U.S. Department of Labor. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . (n.d.). Medical Management Guidelines for Acrylonitrile. Centers for Disease Control and Prevention. Retrieved from [Link]

  • University of Windsor . (n.d.). Acrylonitrile - Designated Substance. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH) . (n.d.). Acrylonitrile - IDLH. Centers for Disease Control and Prevention. Retrieved from [Link]

  • INEOS Group . (n.d.). Acrylonitrile: A guide to safe handling and storage. Retrieved from [Link]

  • AN Group . (2017, April 12). Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. DigitalOcean. Retrieved from [Link]

  • New Jersey Department of Health . (2005, December). Hazardous Substance Fact Sheet: Acrylonitrile. Retrieved from [Link]

  • European Chemical Industry Council (Cefic) . (n.d.). Guidelines for the Safe Distribution of Acrylonitrile. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.